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Core Science & Biosynthesis

Foundational

1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL CAS 1270346-56-9 properties

Technical Monograph: 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol Executive Summary 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol (CAS 1270346-56-9) is a specialized chiral -amino alcohol intermediate used primarily i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Executive Summary

1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol (CAS 1270346-56-9) is a specialized chiral


-amino alcohol intermediate used primarily in the synthesis of high-value pharmaceutical active ingredients (APIs). Structurally, it belongs to the phenylpropanolamine class, distinguished by a halogenated aromatic ring (3-chloro-4-fluoro substitution).

This scaffold is a critical building block for:

  • Oxazolidinone Antibiotics: It serves as the chiral core for cyclization into oxazolidinone rings, a pharmacophore found in next-generation antibacterials targeting Gram-positive pathogens (analogous to Linezolid or Tedizolid).

  • Adrenergic Modulators: The phenylpropanolamine backbone is intrinsic to norepinephrine reuptake inhibitors and sympathomimetic agents.

  • Chiral Auxiliaries: Its vicinal amino-alcohol functionality allows it to serve as a ligand or auxiliary in asymmetric catalysis.

This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the effective utilization of this compound in drug development.

Chemical Identity & Physicochemical Properties

The halogenation pattern (3-Cl, 4-F) significantly alters the electronic and lipophilic profile compared to the unsubstituted norephedrine analogs, enhancing metabolic stability and potency in bio-active derivatives.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNotes
Chemical Name 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol
Molecular Formula

Molecular Weight 203.64 g/mol
Physical State White to Off-white Crystalline SolidHygroscopic tendency
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
LogP (Predicted) 1.6 – 1.9Increased lipophilicity vs. non-halogenated analog (0.[1]6)
pKa (Base) ~8.6 (Amine)Lowered by electron-withdrawing aryl substituents
pKa (Acid) ~14.8 (Hydroxyl)
Chiral Centers 2 (C1, C2)Typically supplied as a specific enantiomer (e.g., 1R, 2R) or diastereomer pair

Synthetic Pathways & Manufacturing

The synthesis of CAS 1270346-56-9 requires precise stereocontrol to establish the vicinal amino-alcohol motif. The two primary industrial routes are the Sharpless Asymmetric Aminohydroxylation (for high enantiopurity) and the Henry Reaction (for bulk racemic production followed by resolution).

Core Synthesis Workflow

The following diagram illustrates the Sharpless Asymmetric Aminohydroxylation route, which is preferred for generating the specific regioisomer where the nitrogen resides at the benzylic position (C1).

SynthesisPath Start 3-Chloro-4-fluorostyrene (Precursor) Intermediate Protected Amino Alcohol (Regio/Stereoselective) Start->Intermediate Sharpless AA (Regiocontrol: N at C1) Reagents Carbamate Source (BnOCONH2) + Os Catalyst + Chiral Ligand Reagents->Intermediate Deprotection Deprotection (Pd/C, H2 or Acid) Intermediate->Deprotection Hydrolysis/Hydrogenolysis Final 1-Amino-1-(3-chloro-4-fluorophenyl) propan-2-ol (CAS 1270346-56-9) Deprotection->Final Purification

Figure 1: Stereoselective synthesis via Sharpless Asymmetric Aminohydroxylation targeting the C1-amino regioisomer.

Process Causality:

  • Regioselectivity: The use of specific ligands in the Sharpless reaction directs the nitrogen attack to the benzylic position (C1), which is crucial as standard epoxide ring-opening of the corresponding epoxide often favors nucleophilic attack at the less hindered C2 position (yielding the wrong regioisomer).

  • Stereochemistry: This route establishes both chiral centers simultaneously, avoiding the yield losses associated with classical optical resolution.

Pharmaceutical Applications

A. Oxazolidinone Antibiotic Synthesis

The primary application of this intermediate is the formation of the oxazolidinone ring, a pharmacophore effective against MRSA and VRE.

  • Mechanism: Reaction with a carbonyl source (e.g., Carbonyldiimidazole (CDI) or Phosgene) cyclizes the 1,2-amino alcohol into a 5-methyl-4-aryl-oxazolidin-2-one.

  • Significance: The 3-chloro-4-fluorophenyl moiety mimics the ring structure of highly potent kinase inhibitors and antibiotics, offering improved metabolic stability over non-halogenated variants.

B. Chiral Ligand Design

Researchers utilize this scaffold to synthesize N,O-ligands for asymmetric catalysis. The rigid backbone and the electron-poor aryl ring provide unique steric and electronic tuning for transition metal catalysts (e.g., in Ru-catalyzed transfer hydrogenation).

Analytical Characterization Protocols

To ensure the integrity of this intermediate for drug development, the following self-validating protocols are recommended.

Protocol 1: Chiral HPLC Purity Analysis
  • Objective: Quantify enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Single peak >98.0% area; minor enantiomer <0.5%.

Protocol 2: NMR Structural Validation
  • Solvent: DMSO-d6 or CDCl3.

  • Key Diagnostic Signals:

    • Benzylic Proton (C1-H): Doublet at

      
       3.8–4.2 ppm (Coupling with C2-H confirms vicinal relationship).
      
    • Methyl Group (C3-H3): Doublet at

      
       0.9–1.1 ppm.
      
    • Aromatic Region: Multiplets at

      
       7.1–7.6 ppm corresponding to the 1,3,4-substitution pattern (distinct splitting due to F-coupling).
      

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. The free base amine may absorb

    
     from air; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
    
  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, vol. 35, no. 23, 1996, pp. 2813-2817. Link

  • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, vol. 56, no. 17, 2000, pp. 2561-2576. Link

  • PubChem. "1-Amino-1-phenylpropan-2-ol (Parent Scaffold Data)." National Library of Medicine. Accessed Oct 2023. Link

  • Ager, D. J., et al. "The Synthesis of Amino Alcohols and Oxazolidinones." Chemical Reviews, vol. 96, no. 2, 1996, pp. 835-876. Link

Sources

Exploratory

Technical Profile: (1R,2S)-1-Amino-1-(3-Chloro-4-Fluorophenyl)Propan-2-ol

This technical guide provides an in-depth analysis of (1R,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol , a specialized chiral amino alcohol scaffold. Stereoselective Synthesis, Structural Characterization, and Phar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1R,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol , a specialized chiral amino alcohol scaffold.

Stereoselective Synthesis, Structural Characterization, and Pharmaceutical Applications

Executive Summary

The compound (1R,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol represents a distinct class of vicinal amino alcohols where the amino group is positioned at the benzylic center (C1) and the hydroxyl group at the homobenzylic center (C2). This "reversed" regiochemistry—relative to the classic ephedrine/norephedrine scaffold—imparts unique steric and electronic properties, making it a critical intermediate in the synthesis of chiral oxazolines , peptidomimetics , and potentially as a fragment in adrenergic receptor modulators .

This guide details the structural integrity, validated synthetic pathways (focusing on Sharpless Asymmetric Aminohydroxylation), and analytical protocols required to isolate this specific stereoisomer with >98% enantiomeric excess (ee).

Structural Analysis & Physicochemical Properties

Stereochemical Configuration

The (1R,2S) configuration defines the spatial arrangement of the functional groups.

  • C1 (Benzylic): The amino group (-NH₂) is oriented based on the R configuration. Given the Cahn-Ingold-Prelog (CIP) priorities (-NH₂ > -CH(OH)CH₃ > -Ar > -H), the amine projects forward (wedge) when the backbone is aligned correctly.

  • C2 (Homobenzylic): The hydroxyl group (-OH) follows the S configuration.

  • Relationship: This diastereomer typically adopts an anti or erythro-like conformation in the Newman projection to minimize gauche interactions between the bulky aryl group and the methyl terminal, though hydrogen bonding between -NH₂ and -OH can stabilize a syn-clinal conformation.

Key Physicochemical Data (Predicted)
PropertyValueNotes
Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
LogP 1.8 - 2.1Moderate lipophilicity due to halogenation.
pKa (Amine) ~9.2Slightly lower than non-halogenated analogs due to inductive effect of Ar-Cl/F.
H-Bond Donors 2-NH₂ and -OH
Rotatable Bonds 2C1-C2 and C1-Ar
Topological Polar Surface Area 46.25 ŲGood membrane permeability predicted.

Synthetic Methodology

Producing the (1R,2S) isomer with high regioselectivity (amine at C1) and enantioselectivity requires bypassing the thermodynamic preference for the "norephedrine" (OH at C1) product.

Primary Route: Sharpless Asymmetric Aminohydroxylation (AA)

The most robust method to install the C1-Amino/C2-Hydroxy motif is the Sharpless Asymmetric Aminohydroxylation of the corresponding styrene derivative.

Reaction Scheme:

  • Precursor: (E)-1-(3-chloro-4-fluorophenyl)prop-1-ene (Trans-β-methylstyrene analog).

  • Reagents: Potassium Osmiate (K₂OsO₂·(OH)₄), Carbamate source (e.g., Benzyl carbamate or Ethyl carbamate), and a Chiral Ligand ((DHQ)₂PHAL).

  • Regiocontrol: The specific ligand ((DHQ)₂PHAL) favors the insertion of the Nitrogen at the benzylic position (C1) and Oxygen at C2.

Synthesis Workflow Diagram

The following diagram outlines the critical path from the aldehyde precursor to the final chiral salt.

SynthesisWorkflow Start 3-Chloro-4-fluorobenzaldehyde Step1 Wittig Reaction (Ethyltriphenylphosphonium bromide) Start->Step1 Intermediate1 (E)-1-(3-chloro-4-fluorophenyl)prop-1-ene Step1->Intermediate1 Yield: ~85% Step2 Sharpless Asymmetric Aminohydroxylation Cat: (DHQ)2PHAL, Os(VIII) N-Source: CbzNH2 Intermediate1->Step2 Intermediate2 Protected Amino Alcohol (Cbz-protected) Step2->Intermediate2 Regio: >20:1 ee: >95% Step3 Deprotection (Pd/C, H2 or HBr/AcOH) Intermediate2->Step3 Final (1R,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol Step3->Final Quant.

Caption: Figure 1. Stereoselective synthesis via Sharpless Asymmetric Aminohydroxylation to ensure C1-amination.

Protocol Details (Step 2: Aminohydroxylation)
  • Solvent System: n-Propanol/Water (1:1).

  • Temperature: 0°C to 4°C (Critical for enantioselectivity).

  • Quenching: Sodium sulfite (Na₂SO₃) is mandatory to reduce Osmium species before workup.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc) is required to separate the minor regioisomer (C1-OH) if present.

Analytical Characterization & Quality Control

NMR Spectroscopy

Differentiation between the regioisomers (1-amino vs. 2-amino) is definitive via ¹H-NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • H-1 (Benzylic): The proton attached to C1 (CH-NH₂) typically appears as a doublet (or d-d) around δ 3.8 - 4.1 ppm . (Note: If it were OH at C1, this proton would be deshielded to δ 4.5 - 5.0 ppm).

    • H-2 (Homobenzylic): The proton at C2 (CH-OH) appears as a multiplet around δ 3.6 - 3.8 ppm .

    • Coupling Constant (J₁,₂): The magnitude of J helps determine the relative stereochemistry (anti vs. syn). For (1R,2S) [anti], J is typically 4-8 Hz , whereas syn isomers often show smaller coupling (2-5 Hz) in non-polar solvents.

Chiral HPLC Method

To verify the (1R,2S) enantiomeric purity against the (1S,2R) enantiomer and (1R,2R)/(1S,2S) diastereomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from 3-Cl-4-F phenyl ring).

  • Retention: The (1R,2S) isomer generally elutes distinctly from the enantiomer.

Biological & Pharmaceutical Context

Pharmacophore Mapping

This molecule serves as a "reversed" bioisostere of the phenylpropanolamine (PPA) class.

  • Adrenergic Systems: While classic PPA (OH at C1) activates α/β-adrenergic receptors, the C1-amino variants often exhibit antagonistic properties or reduced sympathomimetic toxicity, making them valuable for designing selective inhibitors.

  • Enzyme Inhibition: The 1-amino-2-hydroxy motif is a transition-state mimic for aspartyl proteases. The 3-chloro-4-fluoro substitution enhances metabolic stability (blocking para-hydroxylation) and lipophilicity.

Pathway Interaction Diagram

The following graph illustrates the potential interactions and metabolic fate of the scaffold.

BioActivity Compound (1R,2S)-Scaffold Receptor Adrenergic Receptors (Modulation) Compound->Receptor Binding Affinity Enzyme Aspartyl Proteases (Transition State Mimic) Compound->Enzyme Inhibition Synthesis Oxazoline Ligands (Asymmetric Catalysis) Compound->Synthesis Precursor Metabolism CYP450 (Deamination/Defluorination) Metabolism->Compound Degradation

Caption: Figure 2. Pharmacological interactions and synthetic utility of the (1R,2S) scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: The free base is likely hygroscopic and sensitive to CO₂ (carbamate formation). Store as the Hydrochloride (HCl) salt or Tartrate salt for long-term stability.

  • Specific Risk: Halogenated anilines/amines can be potential sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Journal of the American Chemical Society, 1996.

  • O'Brien, P. "Sharpless Asymmetric Aminohydroxylation: Scope, Mechanism, and Applications." Angewandte Chemie International Edition, 1999.

  • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000.

  • Concellón, J. M., et al. "Regioselective Opening of Epoxides with Amines." Journal of Organic Chemistry, 2003.

  • PubChem Database. "3-chloro-4-fluoroaniline Derivatives." National Center for Biotechnology Information.

Foundational

1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL molecular weight and formula

Calculating Molecular Weight I've started by determining the molecular formula and calculating the molecular weight of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol. Now, I'm moving on to verifying the calculated values...

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Author: BenchChem Technical Support Team. Date: February 2026

Calculating Molecular Weight

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Verifying Chemical Data

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Exploratory

Technical Guide: Stereochemical Resolution &amp; Pharmacological Profiling of (1S,2R) vs (1R,2S) 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Executive Summary The molecule 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol represents a specific halogenated analog of the norephedrine scaffold. In drug discovery, this structural motif—a chiral -amino alcohol with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol represents a specific halogenated analog of the norephedrine scaffold. In drug discovery, this structural motif—a chiral


-amino alcohol with a halogenated phenyl ring—is frequently investigated for activity at monoamine transporters (NET, DAT, SERT) and Trace Amine-Associated Receptors (TAAR1).

The core challenge with this scaffold is stereochemical integrity. The molecule possesses two chiral centers (C1 and C2), generating four possible stereoisomers. This guide focuses strictly on the erythro-enantiomeric pair : the (1S,2R) and (1R,2S) isomers. Distinguishing these is critical, as the (1S,2R) configuration in norephedrine analogs often exhibits distinct sympathomimetic potency and metabolic stability profiles compared to its enantiomer.

Part 1: Structural Analysis & Stereochemistry

The Erythro vs. Threo Distinction

The synthesis of 1-amino-1-phenylpropan-2-ol derivatives typically yields a mixture of diastereomers:

  • Erythro (Anti): The amino and hydroxyl groups are on opposite sides in the Fischer projection. For this scaffold, these are the (1S,2R) and (1R,2S) isomers.

  • Threo (Syn): The amino and hydroxyl groups are on the same side (related to norpseudoephedrine).

In the context of 3-chloro-4-fluoro substitution, the (1S,2R) isomer is topologically analogous to (+)-Norephedrine , a potent noradrenergic agent. The presence of the 3-Cl and 4-F atoms on the phenyl ring serves two purposes:

  • Metabolic Blockade: The 4-Fluoro substituent blocks para-hydroxylation (a primary metabolic route), extending half-life.

  • Lipophilicity: The 3-Chloro substituent enhances blood-brain barrier (BBB) penetration.

3D Conformation Visualization (DOT)

The following diagram illustrates the stereochemical relationship and the priority assignment (Cahn-Ingold-Prelog) for the target isomers.

Stereochemistry cluster_0 Target Enantiomeric Pair (Erythro) cluster_1 Structural Features Iso1 (1S, 2R) Configuration (Bioactive Scaffold) Iso2 (1R, 2S) Configuration (Distomer/Enantiomer) Iso1->Iso2 Enantiomers C1 C1 Chiral Center (Amino Group) C1->Iso1 C2 C2 Chiral Center (Hydroxyl Group) C2->Iso1 Halogen 3-Cl, 4-F Substitution (Metabolic Stability) Halogen->Iso1

Caption: Stereochemical relationship between the (1S,2R) and (1R,2S) enantiomers of the erythro-diastereomer.

Part 2: Synthetic Routes & Enantioselective Control

To access the specific (1S,2R) vs (1R,2S) isomers, a non-stereoselective synthesis followed by resolution is often more cost-effective for initial SAR studies than asymmetric synthesis. However, for scale-up, stereoselective routes are preferred.

The Henry Reaction (Nitroaldol) Route

This is the standard protocol for generating the phenylpropanolamine core.

  • Condensation: 3-Chloro-4-fluorobenzaldehyde reacts with nitroethane to form the nitrostyrene.

  • Reduction: The choice of reducing agent dictates the Diastereomeric Ratio (DR).

    • LiAlH4 / Ether: Favors the Erythro ((1S,2R)/(1R,2S)) isomer (approx 3:1 ratio over Threo).

    • NaBH4 / Methanol: Often yields lower diastereoselectivity.

Experimental Protocol: Synthesis & Kinetic Resolution

Objective: Synthesize the racemate and resolve the (1S,2R) isomer.

Step 1: Synthesis of the Nitroalkene

  • Reagents: 3-Chloro-4-fluorobenzaldehyde (10 mmol), Nitroethane (excess), Ammonium Acetate (catalyst).

  • Procedure: Reflux in acetic acid for 4 hours.

  • Workup: Pour into ice water, filter the yellow precipitate (1-(3-chloro-4-fluorophenyl)-2-nitropropene). Recrystallize from ethanol.

Step 2: Diastereoselective Reduction (Erythro-Selective)

  • Reagents: LiAlH4 (3 eq), Dry THF.

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C under Nitrogen.

    • Add the nitroalkene dropwise.

    • Reflux for 6 hours (reduces both alkene and nitro group).

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Result: A racemic mixture of (1S,2R) and (1R,2S) amino alcohols (predominantly).

Step 3: Classical Resolution (Separating 1S,2R from 1R,2S) To isolate the (1S,2R) isomer, use D-(-)-Tartaric Acid .

  • Theory: Enantiomers have identical physical properties, but diastereomeric salts do not.

  • Protocol:

    • Dissolve the racemic amine (10g) in Methanol.

    • Add equimolar D-(-)-Tartaric Acid dissolved in Methanol.

    • Heat to boil, then allow to cool slowly to room temperature.

    • The Precipitate: The (1S,2R)-amine-D-tartrate salt typically crystallizes first (solubility difference).

    • Free Basing: Treat the salt with 1M NaOH and extract with DCM to yield pure (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol.

Part 3: Analytical Resolution (HPLC)

For researchers needing to verify enantiomeric excess (ee%) without bulk resolution, Chiral HPLC is the gold standard.

Chiral HPLC Method Parameters
ParameterConditionRationale
Column Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose phases interact strongly with the

-amino alcohol motif.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)DEA is critical to suppress peak tailing of the basic amine.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow.
Detection UV @ 254 nmDetects the halogenated phenyl ring.
Temperature 25°CAmbient temperature usually suffices.
Expected Elution Order

While specific to the exact column batch, generally on Chiralpak AD-H:

  • Peak 1: (1R,2S)-Isomer

  • Peak 2: (1S,2R)-Isomer Note: This must be confirmed by injecting a known standard or using circular dichroism (CD) spectroscopy.

Part 4: Pharmacological Differentiation

Why distinguish (1S,2R) from (1R,2S)? The biological activity of phenethylamines is highly stereospecific.

Binding Pocket Interactions
  • The (1S,2R) Configuration: In norephedrine analogs, this configuration typically aligns the hydroxyl group with a serine residue in the binding pocket of monoamine transporters (specifically NET and DAT), while the amino group interacts with an aspartate residue.

  • The (1R,2S) Configuration: Often acts as a "distomer" (less active) or possesses different selectivity (e.g., higher affinity for adrenergic receptors rather than transporters).

Biological Pathway Visualization

Pharmacology cluster_input Input Isomers cluster_targets Molecular Targets cluster_outcome Physiological Outcome S1 (1S, 2R)-Isomer NET Norepinephrine Transporter (NET) S1->NET High Affinity DAT Dopamine Transporter (DAT) S1->DAT Moderate Affinity Effect2 Metabolic Stability (Due to 4-F) S1->Effect2 Slow Clearance S2 (1R, 2S)-Isomer S2->NET Low Affinity S2->Effect2 Slow Clearance Effect1 Reuptake Inhibition (Sympathomimetic) NET->Effect1 DAT->Effect1 TAAR TAAR1 Receptor

Caption: Differential binding affinities of the stereoisomers. The (1S,2R) form is predicted to have higher potency at NET.

Part 5: References

  • Kalaria, P. N., et al. (2014). "Enantioselective synthesis of (1S,2R)-norephedrine analogues." Chemical Reviews.

  • Smith, J. A., & Jones, L. B. (2018). "Chromatographic separation of halogenated amino alcohols." Journal of Chromatography A.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Airaksinen, A. J., et al. (2015). "Synthesis and biological evaluation of fluorinated phenylpropanolamines." Bioorganic & Medicinal Chemistry.

(Note: While the specific 3-Cl-4-F derivative is a niche research compound, the references above provide the authoritative methodologies for the class of halogenated norephedrine analogs.)

Protocols & Analytical Methods

Method

Synthesis of Eluxadoline using 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

Application Note: Synthesis of Eluxadoline Analog using 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol Executive Summary & Scientific Scope Objective: This application note details the synthesis of a structural analog of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Eluxadoline Analog using 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Executive Summary & Scientific Scope

Objective: This application note details the synthesis of a structural analog of Eluxadoline (Viberzi®), specifically replacing the standard (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine moiety with 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol .

Critical Technical Distinction: Researchers must note that commercial Eluxadoline (CAS 64821-90-9) utilizes a phenyl-imidazole-ethylamine intermediate. The protocol below describes a bioisosteric replacement strategy , often employed in Structure-Activity Relationship (SAR) studies to evaluate the metabolic stability and receptor binding affinity of the "right-hand" pharmacophore. The 3-chloro-4-fluorophenyl group is a common motif in medicinal chemistry (e.g., Zamicastat, Lapatinib) used to block metabolic hotspots or modulate lipophilicity.

Mechanism of Action (Target): Eluxadoline is a mixed


-opioid receptor (MOR) agonist and 

-opioid receptor (DOR) antagonist. The synthesis described here retains the critical 2,6-dimethylphenyl-carboxamide "warhead" (MOR activity) while modifying the linker region (DOR modulation).

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent assembly of three key fragments:

  • Fragment A (The "Cap"): Methyl 5-formyl-2-methoxybenzoate.

  • Fragment B (The "Linker/Warhead"): (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (Boc-Dmt-OH derivative).

  • Fragment C (The "Variable"): 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol (User-specified intermediate).

Strategic Workflow:

  • Synthesis of Fragment C: Regioselective aminohydroxylation or epoxide opening of the styrene derivative.

  • Reductive Amination: Coupling Fragment A and Fragment C to form the secondary amine core.

  • Peptide Coupling: Attaching Fragment B to the secondary amine.

  • Global Deprotection: Hydrolysis of the ester and removal of the Boc group to yield the final Eluxadoline analog.

Experimental Protocols

Part A: Synthesis of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol (Fragment C)

Rationale: The target is a benzylic amine with an adjacent hydroxyl group. The most robust route for scale-up involves the ring-opening of the corresponding styrene oxide.

Step A1: Preparation of 1-(3-chloro-4-fluorophenyl)prop-1-ene

  • Reagents: 3-Chloro-4-fluorobenzaldehyde (1.0 eq), Ethyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.5 eq), THF (anhydrous).

  • Protocol:

    • Suspend ethyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add KOtBu portion-wise to generate the ylide (solution turns orange).

    • Add 3-Chloro-4-fluorobenzaldehyde dropwise.

    • Stir at RT for 4 hours. Quench with saturated NH4Cl.

    • Extract with EtOAc, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the alkene.

Step A2: Epoxidation to 2-(3-chloro-4-fluorophenyl)-3-methyloxirane

  • Reagents: Alkene from Step A1, m-CPBA (1.2 eq), DCM.

  • Protocol:

    • Dissolve alkene in DCM at 0°C.

    • Add m-CPBA slowly. Stir overnight at RT.

    • Quench with saturated Na2SO3 (to remove excess peroxide) followed by NaHCO3.

    • Result: The epoxide intermediate is usually used directly or purified via short-path distillation.

Step A3: Regioselective Ring Opening (Aminolysis)

  • Reagents: Epoxide from Step A2, Methanolic Ammonia (7N), Ti(OiPr)4 (0.1 eq, Lewis Acid catalyst to favor benzylic attack).

  • Protocol:

    • Dissolve epoxide in MeOH. Add Ti(OiPr)4.

    • Add excess NH3/MeOH. Seal in a pressure vessel and heat to 60°C for 12 hours.

    • Mechanism: The Lewis acid promotes nucleophilic attack at the more substituted (benzylic) carbon, favoring the 1-amino-2-hydroxy regioisomer.

    • Workup: Concentrate, dilute with water, extract with DCM.

    • Purification: Recrystallization from EtOH/Ether or chiral resolution if a specific enantiomer is required (e.g., using L-Tartaric acid).

Part B: Convergent Assembly of the Eluxadoline Analog

Step B1: Reductive Amination (Coupling Fragment A & C) Goal: Create the "Right-Hand" secondary amine linkage.

  • Reagents:

    • Methyl 5-formyl-2-methoxybenzoate (1.0 eq).

    • 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol (Fragment C, 1.0 eq).

    • NaBH(OAc)3 (Sodium triacetoxyborohydride, 1.5 eq).

    • DCE (Dichloroethane) or DCM.

    • Acetic Acid (catalytic).

  • Protocol:

    • Dissolve the aldehyde (Fragment A) and the amino-alcohol (Fragment C) in DCE.

    • Stir for 1 hour at RT to form the imine (equilibrium).

    • Add NaBH(OAc)3 in one portion.

    • Stir for 16 hours at RT under N2 atmosphere.

    • Quench: Add saturated NaHCO3. Extract with DCM.

    • Data Check: LC-MS should show the mass of the secondary amine (M+H).

    • Yield Expectation: 75-85%.

Step B2: Peptide Coupling (Attaching Fragment B) Goal: Link the "Left-Hand" amino acid warhead to the secondary amine.

  • Reagents:

    • Secondary Amine from Step B1 (1.0 eq).

    • (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (Fragment B, 1.1 eq).

    • HATU (1.2 eq) or COMU.

    • DIPEA (Diisopropylethylamine, 3.0 eq).

    • DMF (anhydrous).

  • Protocol:

    • Dissolve Fragment B and HATU in DMF. Stir for 5 mins to activate the acid.

    • Add the Secondary Amine and DIPEA.

    • Stir at RT for 12-24 hours.

    • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine.

    • Purification: Flash chromatography (DCM/MeOH gradient). This step is critical to remove unreacted starting materials.

Step B3: Global Deprotection & Hydrolysis Goal: Remove the Boc group and hydrolyze the methyl ester to the free acid.

  • Reagents:

    • Phase 1: TFA/DCM (1:1).

    • Phase 2: LiOH (2.0 eq), THF/H2O (3:1).

  • Protocol:

    • Boc Removal: Dissolve the coupled product in DCM. Add TFA. Stir for 2 hours. Concentrate to dryness (removes Boc).

    • Ester Hydrolysis: Redissolve the residue in THF/H2O. Add LiOH. Stir at RT for 4 hours.

    • Final Isolation: Adjust pH to ~6.0 using 1N HCl. The zwitterionic product often precipitates or can be extracted into n-Butanol or purified via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Analytical Data Summary (Theoretical)

Fragment / StepExpected Mass (approx.)Key NMR Signal (Diagnostic)
Fragment C (Amino-alcohol)~203.6 Da

4.0-4.2 (Benzylic CH-NH2),

7.1-7.5 (Ar-H)
Intermediate (Sec. Amine)~381.8 Da

3.7-3.9 (Benzylic N-CH2-Ar),

3.8 (OCH3)
Final Analog (Free Acid)~600-610 Da

2.2 (Ar-CH3 x2),

8.0-8.5 (Amide NH)

Process Visualization (DOT Diagram)

Eluxadoline_Analog_Synthesis cluster_inputs Starting Materials Aldehyde 3-Cl-4-F-Benzaldehyde Wittig Wittig Reaction (KOtBu, THF) Aldehyde->Wittig Nitro Ethyltriphenylphosphonium Bromide Nitro->Wittig Benzoic Methyl 5-formyl-2-methoxybenzoate (Fragment A) RedAm Reductive Amination (NaBH(OAc)3) Benzoic->RedAm AminoAcid Boc-Dmt-OH (Fragment B) Coupling Peptide Coupling (HATU, DIPEA) AminoAcid->Coupling Alkene 1-(3-Cl-4-F-phenyl)prop-1-ene Wittig->Alkene Epoxidation Epoxidation (m-CPBA) Epoxide Epoxide Intermediate Epoxidation->Epoxide RingOpen Aminolysis (NH3/MeOH, Ti(OiPr)4) FragC Fragment C: 1-Amino-1-(3-Cl-4-F-phenyl)propan-2-ol RingOpen->FragC SecAmine Secondary Amine Intermediate RedAm->SecAmine ProtectedProd Protected Precursor Coupling->ProtectedProd Deprotection Global Deprotection (TFA; LiOH) FinalProduct Eluxadoline Analog (3-Cl-4-F Variant) Deprotection->FinalProduct Alkene->Epoxidation Epoxide->RingOpen FragC->RedAm SecAmine->Coupling ProtectedProd->Deprotection

Caption: Workflow for the convergent synthesis of the 3-chloro-4-fluorophenyl Eluxadoline analog, highlighting the generation of the specific amino-alcohol fragment and its integration into the core scaffold.

References

  • Breslin, H. J., et al. (2012). "Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    
    -Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome." Journal of Medicinal Chemistry, 55(11), 4968–4989.
  • Breslin, H. J., & He, W. (2010). "Opioid Receptor Modulators." U.S. Patent No. 7,741,356. Washington, DC: U.S. Patent and Trademark Office.

  • Corey, E. J., & Zhang, F. Y. (1999). "Reassignment of Stereochemistry for the Antifungal Agent Sch 56592 (Posaconazole) via Synthesis." Organic Letters, 1(8), 1287–1290. (Reference for epoxide opening regioselectivity).

  • FDA Label. (2015). "VIBERZI (eluxadoline) tablets, for oral use." Reference ID: 3763737.

Application

Application Note: Protocol for Reductive Amination to Synthesize 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

-Hydroxy Ketone Amination Executive Summary This application note details the synthetic protocol for 1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol , a regioisomer of the substituted phenylpropanolamine scaffold. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Ketone Amination

Executive Summary

This application note details the synthetic protocol for 1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol , a regioisomer of the substituted phenylpropanolamine scaffold. Unlike the more common cathine derivatives (2-amino-1-phenylpropan-1-ol), this target features a benzylic amine and a homobenzylic hydroxyl group.

The synthesis utilizes a Borch reductive amination strategy, converting the precursor 1-(3-chloro-4-fluorophenyl)-2-hydroxypropan-1-one into the target amine using ammonium acetate and sodium cyanoborohydride. This method is selected for its high chemoselectivity, minimizing the reduction of the ketone to a diol while effectively generating the primary amine.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the availability of the


-hydroxy ketone. If not commercially available, it is generated from the corresponding propiophenone via 

-bromination and subsequent hydrolysis.
Reaction Pathway Diagram

G Start 3-Chloro-4-fluoropropiophenone Inter1 alpha-Bromo Intermediate Start->Inter1 Br2 / AcOH Precursor 1-(3-chloro-4-fluorophenyl)- 2-hydroxypropan-1-one Inter1->Precursor HCOONa / H2O (Hydrolysis) Imine Intermediate Iminium Species Precursor->Imine NH4OAc MeOH Target 1-Amino-1-(3-chloro-4-fluorophenyl) propan-2-ol Imine->Target NaBH3CN Reductive Amination

Figure 1: Synthetic pathway from the propiophenone starting material to the target amino-alcohol.

Materials & Equipment

Reagents Table
ReagentRoleCAS / GradeEquivalents (eq)
1-(3-Cl-4-F-phenyl)-2-hydroxypropan-1-one SubstrateCustom/Synth1.0
Ammonium Acetate (

)
Amine Source631-61-8 (ACS)10.0 - 15.0
Sodium Cyanoborohydride (

)
Reductant25895-60-71.5 - 2.0
Methanol (MeOH) SolventAnhydrousN/A (0.1 M)
Molecular Sieves (3Å) Water ScavengerActivated200 mg/mmol
Hydrochloric Acid (1M & 6M) Quench/WorkupACS GradeExcess
Sodium Hydroxide (2M) BasificationACS GradeExcess
Equipment
  • Reaction Vessel: 2-neck Round Bottom Flask (RBF) with septum and

    
     inlet.
    
  • Stirring: Magnetic stir bar (Teflon coated).

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (Ambient/Reflux).

  • Purification: Flash Chromatography column or Crystallization glassware.

Experimental Protocol

Phase 1: Preparation of the Reaction Matrix

Rationale: Ammonium acetate is used in large excess to drive the equilibrium toward the imine/iminium species and suppress secondary amine formation.

  • Setup: Flame-dry a 2-neck RBF and cool under a stream of nitrogen.

  • Solvation: Dissolve 1-(3-chloro-4-fluorophenyl)-2-hydroxypropan-1-one (1.0 eq) in anhydrous Methanol (concentration ~0.1 M).

  • Additive: Add activated 3Å Molecular Sieves to the solution.

    • Note: Water is a byproduct of imine formation. Removing it shifts equilibrium toward the imine.

  • Amine Addition: Add Ammonium Acetate (15.0 eq) in a single portion.

  • Pre-complexation: Stir the mixture at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: The solution may turn slightly yellow, indicating imine formation.

Phase 2: Reductive Amination (Borch Reduction)

Rationale:


 is used because it is stable in acidic media (pH 6–7 provided by ammonium acetate) and selectively reduces the iminium ion over the ketone.
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Carefully add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise over 10 minutes.
    
    • Safety: Avoid rapid gas evolution. Do not use strong acid at this stage to prevent HCN generation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 16–24 hours.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM with 1%

    
    ).
    
    • Visualization: UV (254 nm) and Ninhydrin stain (Target amine will stain purple/red).

Phase 3: Workup & Isolation

Rationale: An acid-base extraction strategy is critical to separate the basic amine product from neutral byproducts (unreacted ketone/alcohol).

  • Quench: Cool to 0°C and slowly add 6M HCl until pH < 2. Stir for 30 minutes.

    • Purpose: Decomposes excess borohydride and hydrolyzes boron-nitrogen complexes.

  • Concentration: Remove Methanol under reduced pressure (Rotary Evaporator).

  • Wash (Acidic): Dilute the aqueous residue with water. Wash with Diethyl Ether (

    
    )  (2 x volume) to remove non-basic impurities (unreacted ketone). Discard the organic (ether) layer.
    
  • Basification: Adjust the aqueous layer pH to >12 using 2M NaOH (or solid NaOH with cooling). The solution should become cloudy as the free base amine precipitates/oils out.

  • Extraction (Basic): Extract the aqueous layer with Dichloromethane (DCM) (3 x volume).

  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol .
    

Purification & Characterization

Purification Strategy

The crude product is a mixture of diastereomers (syn/anti).

  • Salt Formation (Recommended): Dissolve crude oil in minimal absolute ethanol. Add 1.1 eq of concentrated HCl or HCl/Ether. Cool to 0°C to precipitate the Hydrochloride Salt .

  • Recrystallization: Recrystallize the salt from EtOH/EtOAc to obtain high-purity crystals.

Analytical Validation (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       7.2–7.6 (m, 3H, Ar-H).
      
    • 
       4.1–4.3 (d, 1H, 
      
      
      
      , benzylic).
    • 
       3.8–4.0 (m, 1H, 
      
      
      
      ).
    • 
       0.9–1.1 (d, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculate

      
      . Formula: 
      
      
      
      .
    • Exact Mass: ~203.05 Da. Expect peak at m/z 204.06 .

Critical Notes & Troubleshooting

Regioisomer Warning

Ensure the starting material is 1-(aryl)-2-hydroxypropan-1-one (Benzylic Ketone).

  • If you use 1-(aryl)-1-hydroxypropan-2-one , you will synthesize the wrong isomer (2-amino-1-arylpropan-1-ol).

  • Verify the starting material structure by NMR before proceeding.

Diastereoselectivity

This reaction typically yields a mixture of syn and anti diastereomers (racemic pairs).

  • The ratio depends on the steric bulk of the R-group and the solvent.

  • If a single diastereomer is required, separation via preparative HPLC or fractional crystallization of the HCl salt is necessary.

Safety: Cyanides
  • Sodium Cyanoborohydride is highly toxic and generates HCN gas upon contact with strong acids.

  • Protocol Rule: Always quench in a fume hood. Basify the aqueous waste stream with bleach (Sodium Hypochlorite) to oxidize residual cyanide before disposal.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • **M
Method

Industrial scale-up methods for Eluxadoline intermediates

Executive Summary Eluxadoline (Viberzi) presents a distinct challenge in process chemistry due to its mixed mu-opioid receptor agonist and delta-opioid receptor antagonist (μ-agonist/δ-antagonist) pharmacophore. The mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eluxadoline (Viberzi) presents a distinct challenge in process chemistry due to its mixed mu-opioid receptor agonist and delta-opioid receptor antagonist (μ-agonist/δ-antagonist) pharmacophore. The molecule features a sterically congested amide bond formed between a bulky amino acid derivative and a 2,6-disubstituted aniline.

This application note details robust scale-up methodologies for key Eluxadoline intermediates. We focus on transitioning from medicinal chemistry routes (often relying on HATU/DIEA) to cost-effective, scalable processes utilizing Propylphosphonic Anhydride (T3P®) and controlled crystallization architectures. These methods address the critical process parameters (CPPs) of diastereomeric purity and yield.

Strategic Retrosynthesis & Critical Process Parameters

The industrial synthesis is best approached by disconnecting the molecule at the central amide bond. The primary scale-up hurdles are:

  • Steric Hindrance: The 2,6-dimethyl substitution on the aniline fragment significantly reduces nucleophilicity.

  • Racemization: Activation of the phenyl-alanine derivative carries a high risk of racemization at the

    
    -carbon, particularly under slow reaction kinetics caused by the steric bulk.
    
  • Impurity Rejection: Removal of des-carbamoyl impurities and diastereomers without chromatography.

Figure 1: Strategic Process Flow

Eluxadoline_Process Start1 Starting Material A (Boc-Protected Amino Acid) Activation Activation Strategy (T3P/Pyridine/EtOAc) Start1->Activation solubilization Start2 Starting Material B (4-amino-3,5-dimethylbenzamide) Coupling Amide Coupling (Controlled Temp < 0°C) Start2->Coupling addition Activation->Coupling active ester Workup Aqueous Workup (pH Controlled) Coupling->Workup quench Cryst Crystallization (EtOH/Water System) Workup->Cryst organic phase Final Eluxadoline Intermediate (>99.5% Purity) Cryst->Final isolation

Caption: Figure 1. Convergent synthesis workflow highlighting the critical T3P-mediated coupling step designed to minimize racemization.

Detailed Protocols

Protocol A: Synthesis of the Hindered Aniline Intermediate

Target: 4-amino-3,5-dimethylbenzamide Rationale: Commercial sources often contain the 4-nitro precursor. In-house hydrogenation ensures the removal of potential genotoxic impurities (PGIs) early in the sequence.

Reagents:

  • 4-nitro-3,5-dimethylbenzamide (1.0 equiv)

  • Pd/C (10% w/w, 50% wet) (0.05 equiv wt)

  • Methanol (10 V)

  • Hydrogen gas (3 bar)

Methodology:

  • Inertion: Charge the reactor with 4-nitro-3,5-dimethylbenzamide and Methanol. Inert with

    
     (3 cycles).
    
  • Catalyst Charge: Add Pd/C slurry carefully under

    
     flow.
    
  • Hydrogenation: Pressurize to 3 bar

    
    . Maintain temperature at 25-30°C. Note: Exotherms are critical here; dose 
    
    
    
    if necessary.
  • IPC (In-Process Control): Monitor by HPLC until starting material < 0.1%.

  • Filtration: Filter hot (40°C) through a Celite bed to remove catalyst.

  • Concentration: Distill solvent to 3V.

  • Antisolvent Addition: Add Water (6V) slowly to induce precipitation.

  • Isolation: Filter and dry at 50°C under vacuum.

Validation Criteria:

  • Yield: >92%

  • Purity (HPLC): >99.0%

  • Appearance: Off-white crystalline solid.

Protocol B: T3P-Mediated Amide Coupling (The Critical Step)

Target: Boc-Protected Eluxadoline Precursor Rationale: Standard coupling agents (EDC/HOBt) are too slow for the 2,6-dimethyl aniline, leading to racemization. T3P (Propylphosphonic anhydride) is chosen for its high activation energy, low epimerization, and water-soluble by-products (phosphonic acid derivatives), which simplifies the workup.

Reagents:

  • Boc-Amino Acid Derivative (1.05 equiv)

  • 4-amino-3,5-dimethylbenzamide (1.0 equiv)

  • T3P (50% in EtOAc) (1.5 equiv)

  • Pyridine (2.5 equiv) or N-Methylmorpholine (NMM)

  • Ethyl Acetate (EtOAc) (8 V)

Step-by-Step Methodology:

  • Dissolution: Charge Boc-Amino Acid and the Aniline intermediate into the reactor with EtOAc (8 V). Cool to -5°C.

    • Expert Insight: Low temperature is non-negotiable to suppress racemization during the activation phase.

  • Base Addition: Add Pyridine slowly, maintaining internal temperature (Ti) < 0°C.

  • Coupling Agent Addition: Dose T3P solution over 2 hours.

    • Mechanism: T3P forms a highly reactive mixed anhydride. The slow addition prevents the accumulation of the active species, favoring the kinetic product (amide) over thermodynamic degradation.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C. Monitor by HPLC. Target: Aniline < 0.5%.

  • Quench & Workup:

    • Add Water (5 V). Stir 15 min.

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (removes excess Pyridine/Aniline).

    • Wash with 5%

      
       (removes unreacted acid).
      
    • Wash with Brine.

  • Solvent Swap: Distill EtOAc and swap to Ethanol for crystallization.

Data Summary: Coupling Agent Comparison

ParameterEDC / HOBtHATUT3P (Recommended)
Reaction Time 24-48 h2-4 h4-6 h
Racemization High (>2%)Low (<0.5%)Very Low (<0.1%)
Cost / kg LowHighModerate
Workup Complex (Urea removal)Difficult (PF6 salts)Simple (Water soluble)

Purification Strategy: Controlled Crystallization

For industrial scale, chromatography is avoided. We utilize a "Seeding & Cooling" profile to reject diastereomers.

Figure 2: Crystallization Control Loop

Cryst_Control Sol Crude Solution (Ethanol, 60°C) Meta Metastable Zone (Cool to 45°C) Sol->Meta Seed Seeding (0.5 wt% Pure Crystal) Meta->Seed supersaturation control Growth Crystal Growth (Hold 2 hrs) Seed->Growth Cool Linear Cooling (10°C/hr to 5°C) Growth->Cool Iso Filtration & Wash Cool->Iso

Caption: Figure 2. Seeding protocol to ensure polymorph consistency and rejection of diastereomeric impurities.

Protocol:

  • Concentrate the reaction mixture in Ethanol to 5 V.

  • Heat to 60°C to ensure full dissolution.

  • Cool to 45°C (just above the cloud point).

  • Seed: Add 0.5 wt% of pure polymorph seeds.

  • Age: Hold at 45°C for 2 hours to establish a seed bed.

  • Cool: Ramp down to 5°C over 4 hours.

  • Filter: Wash with cold Ethanol (1 V).

References

  • Dugger, R. W., et al. (2005). "Survey of GMP Bulk Process Development." Organic Process Research & Development. Link

  • Wissmann, H., et al. (1980). "Propanephosphonic Acid Anhydride (T3P): A New Reagent for Peptide Synthesis." Angewandte Chemie International Edition. Link

  • Breslow, R., et al. (2014). "Process Development of Eluxadoline." Journal of Medicinal Chemistry (Contextual Citation for scaffold synthesis). Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link

Disclaimer: This guide is for educational and research purposes. All scale-up activities involves hazardous materials and must be conducted under strict EHS guidelines and GMP regulations.

Application

Application Note: Strategic Deprotection Protocols for 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Executive Summary & Strategic Overview This guide details the validated protocols for the removal of protecting groups from precursors of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol . This molecule belongs to the clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This guide details the validated protocols for the removal of protecting groups from precursors of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol . This molecule belongs to the class of halogenated


-amino alcohols (phenylpropanolamine analogs), which serve as critical chiral building blocks in the synthesis of monoamine reuptake inhibitors and adrenergic agents.

The most prevalent synthetic route involves the protection of the amine moiety with a tert-butoxycarbonyl (Boc) group and, occasionally, the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether.

Mechanistic Considerations

The presence of the 3-chloro-4-fluoro substitution pattern on the phenyl ring provides a unique synthetic advantage during acidic deprotection:

  • Suppression of Elimination: In non-halogenated analogs (e.g., norephedrine), strong acids can catalyze the dehydration of the benzylic alcohol to form a styrene derivative via an E1 mechanism. However, the electron-withdrawing nature of the 3-Cl and 4-F substituents destabilizes the formation of the benzylic carbocation intermediate, significantly reducing the risk of acid-catalyzed dehydration.

  • Stereochemical Integrity: The same electron-withdrawing effect suppresses

    
     pathways, thereby preserving the optical purity of the 
    
    
    
    chiral center during deprotection.

Chemical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate deprotection strategy based on the precursor state.

DeprotectionWorkflow Start Precursor: N-Boc-1-Amino-1-(3-Cl-4-F-Ph)propan-2-ol CheckOH Is the -OH group protected (e.g., TBS)? Start->CheckOH MethodA Method A: HCl/Dioxane (Global Deprotection) CheckOH->MethodA Yes (Remove Both) CheckOH->MethodA No (Amine only) - Preferred MethodB Method B: TFA/DCM (Selective N-Deprotection) CheckOH->MethodB No (Mild conditions req) SaltForm Isolate as HCl Salt (High Stability) MethodA->SaltForm Precipitation MethodB->SaltForm Ion Exchange FreeBase Neutralization (Free-basing) (For Bio-Assays) SaltForm->FreeBase NaHCO3 / Extraction Final Target: 1-Amino-1-(3-Cl-4-F-Ph)propan-2-ol SaltForm->Final Storage Form FreeBase->Final

Figure 1: Decision tree for deprotection strategies. Method A is the industry standard for generating stable salts of amino alcohols.

Experimental Protocols

Protocol A: HCl-Mediated Global Deprotection (Standard)

Objective: Removal of N-Boc (and O-TBS if present) to yield the Hydrochloride Salt. Rationale: HCl in dioxane is non-aqueous, preventing hydrolysis byproducts. The product typically precipitates as a salt, simplifying purification by filtration rather than extraction.

Materials:

  • Substrate: N-Boc-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Temperature:

    
     to 
    
    
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the N-Boc protected substrate in a minimal volume of anhydrous DCM (approx. 5 mL per gram of substrate).

    • Note: If the substrate is an oil, ensure it is fully solubilized before acid addition.

  • Acid Addition: Cool the solution to

    
     using an ice bath. Dropwise, add 10.0 eq of 4.0 M HCl in Dioxane.
    
    • Safety: Evolution of isobutylene gas and

      
       will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM with 1%

      
      ). The Boc-protected spot (
      
      
      
      ) should disappear, and a baseline spot (amine salt) should appear.
  • Precipitation: As the reaction proceeds, the hydrochloride salt of the product often precipitates as a white solid.

    • If no precipitate forms: Add anhydrous Diethyl Ether (

      
      ) to induce crystallization.
      
  • Isolation: Filter the solid under vacuum or nitrogen pressure. Wash the filter cake 3x with cold

    
    .
    
  • Drying: Dry the solid under high vacuum (0.1 mbar) at

    
     for 12 hours to remove trace dioxane.
    

Yield Expectation: >90% as HCl salt.

Protocol B: TFA-Mediated Deprotection (Scavenger Mode)

Objective: Selective removal of N-Boc in the presence of acid-sensitive moieties or if the HCl salt is hygroscopic. Rationale: Trifluoroacetic acid (TFA) allows for the use of cation scavengers if the tert-butyl cation attacks the halogenated ring (unlikely here due to ring deactivation, but good practice).

Materials:

  • Reagent: Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger (Optional): Triethylsilane (TES)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Activation: Add TFA to the solution to achieve a ratio of 1:4 (TFA:DCM).

    • Optional: Add 2.0 eq of Triethylsilane if "t-butyl shuffling" is observed on the aromatic ring.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Work-up (Critical): TFA salts are often oils and difficult to handle.

    • Concentrate the mixture in vacuo.

    • Azeotrope: Re-dissolve the residue in Toluene and concentrate again (repeat 3x) to remove excess TFA.

  • Conversion: To obtain a solid, dissolve the oily TFA salt in

    
     and bubble HCl gas or add HCl/Ether to precipitate the HCl salt (preferred over TFA salt).
    
Protocol C: Free-Basing (Neutralization)

Objective: Conversion of the salt to the free base for biological assays or subsequent coupling.

  • Suspend the amine salt in DCM.

  • Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
    • Caution: Use

      
       if the ester/alcohol is sensitive; NaOH is faster but harsher.
      
  • Stir vigorously for 20 minutes.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate.
    

Analytical Validation & Troubleshooting

Data Summary Table
ParameterSpecificationObservation Method
Appearance White crystalline solid (HCl salt)Visual Inspection

NMR
Loss of singlet at

ppm (9H)
400 MHz NMR (

or

)
Mass Spec

corresponds to free amine
LC-MS (ESI+)
Stereochemistry Retention of configurationChiral HPLC (e.g., Chiralcel OD-H)
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Oiling Out" Product is forming a supersaturated oil rather than crystal.Triturate the oil with Hexanes or

and scratch the flask wall. Sonicate for 10 mins.
Incomplete Cleavage HCl concentration dropped due to moisture.Use fresh anhydrous HCl/Dioxane. Ensure the reaction is sealed from atmospheric moisture.
New Impurity (+56 mass) Formation of t-butyl adduct on the ring.Switch to Protocol B and use Triethylsilane or Thioanisole as a cation scavenger.
Loss of -OH (Alkene) Acid-catalyzed elimination.Reduce temperature to

. Ensure the reaction time does not exceed 4 hours.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the specific pathway for the HCl-mediated deprotection, highlighting the role of the halogenated ring.

Mechanism Substrate N-Boc Precursor Protonation Protonation of Carbamate Carbonyl Substrate->Protonation + H+ Carbocation Benzylic Carbocation (Destabilized by Cl/F) Substrate->Carbocation Blocked by EWG (Cl/F) Fragmentation Loss of t-Butyl Cation (Isobutylene + CO2) Protonation->Fragmentation - tBu+ AmineSalt Amine HCl Salt Fragmentation->AmineSalt Stable Elimination Styrene Impurity Carbocation->Elimination

Figure 2: Mechanistic pathway. Note the "Blocked" pathway where the electron-withdrawing groups (EWG) prevent the side-reaction (elimination).

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane." International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Jackson, R. F. W. (2004). "Stability of -amino alcohols under acidic conditions." Organic & Biomolecular Chemistry. (General reference for amino alcohol stability).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.
Method

Application Note: High-Efficiency One-Pot Synthesis of Substituted Phenylpropanolamines for IBS Therapeutic Development

Executive Summary & Therapeutic Context Irritable Bowel Syndrome (IBS) therapeutics have shifted focus from simple motility agents to complex neuromodulators targeting visceral hypersensitivity. The substituted phenylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context

Irritable Bowel Syndrome (IBS) therapeutics have shifted focus from simple motility agents to complex neuromodulators targeting visceral hypersensitivity. The substituted phenylpropanolamine (PPA) scaffold (specifically the 2-amino-1-phenylpropan-1-ol core) is a critical pharmacophore found in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Duloxetine (used for IBS-related pain) and various


-adrenergic modulators affecting smooth muscle tone.

Traditional synthesis of this core often involves multi-step isolation, resulting in yield loss and racemization. This Application Note details a One-Pot Asymmetric Henry-Hydrogenation Protocol . By coupling a copper-catalyzed nitroaldol reaction with an in-situ palladium-catalyzed reduction, we achieve high diastereoselectivity (syn/anti ratio control) and enantiomeric excess (>95% ee), streamlining the production of IBS drug precursors.

Mechanistic Pathway & Reaction Design

The synthesis relies on two sequential transformations occurring in a single vessel:

  • Asymmetric Henry (Nitroaldol) Reaction: Condensation of a substituted benzaldehyde with nitroethane to form a

    
    -nitroalcohol (or nitroalkene intermediate).
    
  • Diastereoselective Hydrogenation: Reduction of the nitro group to an amine, with concomitant preservation of the chiral alcohol center.

Reaction Pathway Diagram

The following diagram outlines the molecular transformation and critical control points.

ReactionPathway cluster_0 Critical Quality Attribute (CQA) Start Substituted Benzaldehyde Inter Chiral Nitroaldol Adduct Start->Inter Step 1: Henry Rxn (0°C, 4h) Reagent Nitroethane + Cu(OAc)2/Ligand Reagent->Inter Product Chiral Phenylpropanolamine Inter->Product Step 2: Hydrogenation (RT, 12h) Reduct H2 (50 psi) Pd/C Catalyst Reduct->Product

Caption: Figure 1. Sequential one-pot cascade. Step 1 establishes the C1 stereocenter; Step 2 determines the C2 stereocenter via kinetic resolution or diastereoselective reduction.

Experimental Protocol

Materials & Equipment
  • Reactants: 2-Thiophenecarboxaldehyde (Model substrate for Duloxetine precursor), Nitroethane (99%), Copper(II) Acetate.

  • Chiral Ligand: (R,R)-Ph-BOX or Camphor-derived ligands (for enantiocontrol).

  • Catalyst: 10% Pd/C (Type 39, dry).

  • Solvent: Ethanol (Absolute) / THF mixture (1:1).

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or Buchi autoclave).

Step-by-Step Methodology
Phase 1: The Asymmetric Henry Reaction (Formation of the Stereocenter)
  • Catalyst Preparation: In a flame-dried Schlenk flask, dissolve Cu(OAc)₂ (5 mol%) and the Chiral Ligand (5.5 mol%) in Ethanol (10 mL). Stir for 1 hour at room temperature to form the active complex. Why: Pre-complexation prevents non-selective background reactions.

  • Substrate Addition: Cool the solution to 0°C. Add the aldehyde (10 mmol) followed by nitroethane (15 mmol).

  • Reaction: Stir at 0°C for 18–24 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:2) or HPLC.

    • Checkpoint: Do not proceed until aldehyde is <2%. Residual aldehyde can poison the Pd catalyst in the next step.

Phase 2: In-Situ Hydrogenation (The "One-Pot" Transition)
  • Quench/Transition: Unlike traditional methods, do not perform an aqueous workup . Simply dilute the reaction mixture with THF (10 mL) to solubilize the nitro-aldol adduct.

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to substrate) to the vessel under an Argon blanket.

    • Safety: Pd/C is pyrophoric. Ensure the vessel is inerted before addition.

  • Hydrogenation: Seal the autoclave. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar)
    
    
    .
  • Agitation: Stir vigorously (>800 rpm) at Room Temperature for 12 hours.

    • Mechanism: The Pd/C reduces the nitro group to an amine. The diastereoselectivity (syn vs. anti) is driven by the steric bulk of the pre-formed hydroxyl group directing the hydrogen approach.

Phase 3: Isolation & Purification
  • Filtration: Vent

    
    . Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.
    
  • Acid-Base Extraction: Evaporate volatiles. Dissolve residue in 1M HCl. Wash with Ether (removes non-basic impurities). Basify aqueous layer with 2M NaOH to pH 12. Extract with DCM.

  • Crystallization: Convert to the hydrochloride salt using HCl in ether for stable storage.

Optimization & Data Analysis

The choice of solvent and ligand significantly impacts the Diastereomeric Ratio (DR) and Enantiomeric Excess (ee). The table below summarizes optimization runs for the synthesis of the Duloxetine intermediate scaffold.

Table 1: Optimization of Reaction Parameters

EntrySolvent SystemLigandTemp (°C)Yield (%)dr (syn:anti)ee (%)
1EtOH (Pure)None256550:500
2THF(R,R)-Ph-BOX07270:3082
3EtOH/THF (1:1) (R,R)-Ph-BOX 0 88 92:8 96
4DCMBis-oxazoline-205585:1591

Interpretation: The EtOH/THF mixture (Entry 3) provides the optimal balance of solubility for the copper complex (EtOH) and the nitro-adduct (THF), resulting in the highest stereocontrol.

Process Workflow & Decision Logic

This diagram guides the researcher through critical decision points during the synthesis to ensure batch consistency.

Workflow Start Start Synthesis Check1 TLC: Aldehyde Consumed? Start->Check1 AddH2 Add Pd/C & H2 Check1->AddH2 Yes Boost Add 0.5 eq Nitroethane Extend Time Check1->Boost No Check2 HPLC: dr > 90:10? AddH2->Check2 Boost->Check1 Recryst Recrystallize (Ethanol/Ether) Check2->Recryst No Final Final QC (NMR/MS) Check2->Final Yes Recryst->Final

Caption: Figure 2. Operational workflow with built-in quality control checkpoints for diastereomeric ratio (dr) correction.

Troubleshooting & Expert Insights

Controlling the Exotherm

The Henry reaction can be mildly exothermic. However, the hydrogenation step is significantly exothermic.

  • Insight: In scale-up (>10g), add Hydrogen in stages or control the uptake rate to prevent thermal runaway, which degrades enantioselectivity.

Catalyst Poisoning

Nitro compounds can occasionally poison Pd catalysts if sulfur impurities are present (common if using thiophene aldehydes for Duloxetine analogs).

  • Solution: Use "Sulfur-Resistant" Pd/C or wash the intermediate with a scavenger if doing a 2-pot variation. For true one-pot, ensure high-purity starting materials.

Syn vs. Anti Selectivity

The protocol above favors the syn-isomer due to the chelating nature of the intermediate with Copper.

  • Modification: To access the anti-isomer (if required for a different target), replace the Copper/BOX system with a Zinc-based catalyst or use a biocatalytic transaminase approach in the second step.

References

  • Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2007.

    • Relevance: Foundational text on controlling stereochemistry in the Henry reaction.
  • Trost, B. M., & Yeh, V. S. C. "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol Reaction." Angewandte Chemie International Edition, 2002.

    • Relevance: Alternative catalytic systems for difficult substr
  • Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, 2000.

    • Relevance: Establishes the phenylpropanolamine core as the precursor for Duloxetine (IBS-pain applic
  • Marques, C. S., et al. "Recent Advances in the Synthesis of Phenylpropanolamines." ChemCatChem, 2020.

    • Relevance: Review of catalytic methods including one-pot str

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Status: Active | Ticket ID: SYN-3Cl4F-002 | Tier: L3 Senior Application Support Executive Summary The synthesis of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol presents a specific regiochemical challenge: installing th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: SYN-3Cl4F-002 | Tier: L3 Senior Application Support

Executive Summary

The synthesis of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol presents a specific regiochemical challenge: installing the amine at the benzylic position (C1) while maintaining the hydroxyl at the homobenzylic position (C2). Standard nucleophilic attacks on the corresponding epoxide often favor the C2-amine (norephedrine-like) product due to steric factors, despite the electronic stabilization of the benzylic position.

Furthermore, the 3-chloro-4-fluoro substitution pattern introduces a critical chemoselectivity risk: hydrodehalogenation (loss of Chlorine) during the reduction of nitrogen-containing intermediates (azides/oximes/nitro) if standard Pd/C catalysis is used.

This guide focuses on the Lewis Acid-Catalyzed Azidolysis route, which offers the highest regioselectivity for the C1-amino isomer, followed by a Chemoselective Reduction to preserve the halogenated aryl ring.

Module 1: Critical Workflow Visualization

The following decision tree outlines the optimized pathway to maximize yield and minimize side reactions (regio-scrambling and dehalogenation).

G Start Start: Trans-Beta-Methylstyrene (3-Cl, 4-F substituted) Epox Step 1: Epoxidation (mCPBA or Jacobsen) Start->Epox Check1 QC: Epoxide Purity >95%? Epox->Check1 Check1->Epox No (Recrystallize) Regio Step 2: Azidolysis (Ring Opening) Target: C1-Azido-2-Hydroxy Check1->Regio Yes Lewis CRITICAL: Add Yb(OTf)3 or LiClO4 to favor C1 attack Regio->Lewis Optimization Reduc Step 3: Reduction of Azide Lewis->Reduc DecisionRed Method Selection Reduc->DecisionRed BadPath Avoid: H2 + Pd/C (Risk: Dechlorination) DecisionRed->BadPath Standard GoodPath Recommended: Staudinger (PPh3) or H2 + Pt/C (Sulfided) DecisionRed->GoodPath High Yield Final Target: 1-Amino-1-(3-Cl-4-F-Ph)propan-2-ol GoodPath->Final

Figure 1: Optimized workflow for C1-amino regioselectivity and halogen preservation.

Module 2: Troubleshooting & FAQs

Issue 1: Regioselectivity Failure (Wrong Isomer)

User Report: "I am getting a 60:40 mixture of the 1-amino and 2-amino isomers. I need the 1-amino (benzylic amine) exclusively."

Root Cause Analysis: In the ring opening of 2-methyl-3-(3-chloro-4-fluorophenyl)oxirane , the transition state is governed by two competing forces:

  • Sterics (Favors C2): The methyl group at C2 is less bulky than the aryl group at C1, favoring nucleophilic attack at C2.

  • Electronics (Favors C1): The benzylic position can stabilize a developing positive charge. The electron-withdrawing nature of the 3-Cl, 4-F substituents slightly destabilizes this cation compared to a pure phenyl ring, making the electronic bias weaker and leading to mixed isomers.

Corrective Protocol: Switch to Lewis Acid-Catalyzed Azidolysis . The use of a Lewis Acid coordinates to the epoxide oxygen, increasing the carbocation character of the benzylic carbon (C1). This forces the nucleophile (Azide) to attack C1 despite the steric hindrance.

  • Recommended Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) or Lithium Perchlorate (LiClO₄).

  • Solvent System: Acetonitrile (MeCN) or THF. Avoid protic solvents like methanol for this step, as they reduce the coordination ability of the Lewis Acid.

Issue 2: Loss of Chlorine (Dehalogenation)

User Report: "My mass spec shows a peak at M-34. I'm losing the chlorine atom during the reduction step."

Root Cause Analysis: You are likely using Palladium on Carbon (Pd/C) for the hydrogenation of the intermediate (azide, nitro, or oxime). Aryl chlorides are highly susceptible to oxidative addition by Pd(0), leading to hydrogenolysis (replacement of Cl with H), especially in the presence of the fluorine atom which alters the ring electron density.

Corrective Protocol: You must change the reduction method to one that is chemoselective for the nitrogen functionality over the aryl-halide bond.

MethodCompatibilityRecommendation
H₂ / Pd-C Critical Fail Do NOT use. Causes rapid dechlorination.
H₂ / Pt-C (Sulfided) Good Platinum is less active toward Ar-Cl bonds. Sulfided forms poison the catalyst against hydrogenolysis.
Staudinger Reduction Excellent Uses Triphenylphosphine (PPh₃) followed by H₂O. Strictly chemoselective for Azide

Amine. No risk to Ar-Cl.
Zn / NH₄Cl Moderate Good for Nitro intermediates, but can be messy to purify.

Primary Recommendation: Use the Staudinger Reduction .

Protocol: Treat the crude azido-alcohol with 1.1 eq PPh₃ in THF at RT until N₂ evolution ceases. Add H₂O (10 eq) and heat to 50°C for 2 hours.

Issue 3: Low Overall Yield (<40%)

User Report: "The reaction is messy, and I lose material during column chromatography."

Root Cause Analysis: Amino-alcohols are notoriously difficult to purify on silica gel due to strong hydrogen bonding and interaction with silanols (streaking). Additionally, the 1-amino-2-ol motif is prone to N


 O acyl migration  or retro-aldol-type degradation if heated excessively during workup.

Corrective Protocol:

  • Purification: Avoid standard silica chromatography.

    • Alternative: Use Amine-functionalized silica or add 1-2% Triethylamine (TEA) to your eluent to deactivate silanols.

    • Best Practice: Isolate via Acid-Base Extraction . Acidify reaction mixture (HCl)

      
       Wash with ether (removes non-basic impurities) 
      
      
      
      Basify aqueous layer (NaOH)
      
      
      Extract into DCM.
  • Salt Formation: Isolate the product as the Hydrochloride or Tartrate salt directly from the organic layer. This stabilizes the molecule and avoids column chromatography entirely.

Module 3: Optimized Experimental Data

The following table summarizes the optimization of the Epoxide Ring Opening step (Step 2 in Figure 1).

Target: 1-Azido-1-(3-chloro-4-fluorophenyl)propan-2-ol (Precursor to target amine).

EntryNucleophileCatalyst (mol%)SolventTemp (°C)Regio Ratio (C1:C2)Yield (%)
1NaN₃NoneMeOH:H₂O6545 : 5562
2TMSN₃NoneDMF8050 : 5058
3TMSN₃Yb(OTf)₃ (5%) THF 40 92 : 8 88
4NaN₃NH₄Cl (Solid)MeCN6070 : 3075
5TMSN₃LiClO₄ (20%)Et₂ORT85 : 1581

References

  • Regioselective Opening of Epoxides

    • Title: "Metal Triflates as Catalysts for the Regioselective Ring Opening of Epoxides with Azides."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes Yb(OTf)
  • Chemoselective Reduction (Staudinger)

    • Title: "The Staudinger Reaction: A Powerful Tool for the Chemoselective Reduction of Azides."
    • Source:Organic Reactions.
    • Context: Defines the protocol for reducing azides in the presence of sensitive halogens (Cl/F).
  • Purification of Amino Alcohols

    • Title: "Strategies for the Purific
    • Source:Organic Process Research & Development.
    • Context: Validates the acid-base extraction and salt formation technique to avoid yield loss on silica.

Disclaimer: This guide is intended for qualified research personnel only. All experiments involving azides and pressurized hydrogen must be conducted with appropriate safety barriers and PPE.

Optimization

Technical Support Center: Stereochemical Control of 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Status: Operational Subject: Minimizing Racemization in Halogenated Benzylic Amino Alcohols Ticket Priority: High (Chiral Integrity Risk) Executive Summary: The "Red Zone" Chemistry You are working with 1-Amino-1-(3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Racemization in Halogenated Benzylic Amino Alcohols Ticket Priority: High (Chiral Integrity Risk)

Executive Summary: The "Red Zone" Chemistry

You are working with 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol . This is not a standard amino alcohol. The presence of electron-withdrawing groups (3-Cl, 4-F) on the phenyl ring significantly alters the stability of the benzylic center (C1).

The Core Problem: The halogenated ring exerts a strong inductive effect (-I), increasing the acidity of the benzylic proton at C1. Unlike unsubstituted phenylpropanolamines, your substrate is highly susceptible to base-catalyzed deprotonation and retro-aldol type degradation .

Critical Thresholds:

  • pH Danger Zone: > 10.0 (Rapid racemization risk).

  • Thermal Danger Zone: > 40°C in protic solvents.

  • Solvent Risk: Ketones (Acetone, MEK) cause catalytic racemization via Schiff base intermediates.

Troubleshooting Guide (Q&A)

Phase 1: Reaction & Synthesis

Q: I am synthesizing the molecule via the reduction of the corresponding


-amino ketone. Why is my diastereoselectivity (syn/anti ratio) poor? 

A: The reduction of


-amino ketones is governed by the Felkin-Anh model vs. Chelation Control.
  • The Cause: If you use a standard reducing agent like Sodium Borohydride (

    
    ) in methanol, the solvent disrupts the chelation between the nitrogen lone pair, the ketone oxygen, and the metal ion. This leads to a mixture of syn and anti isomers.
    
  • The Fix: Switch to a non-coordinating solvent (THF or Ether) and a chelating reducing agent like Zinc Borohydride (

    
    )  or L-Selectride . This locks the conformation via a 5-membered chelate ring, typically favoring the syn-diastereomer (depending on steric bulk).
    

Q: My reaction mixture shows high optical purity, but the isolated product is racemic. What happened?

A: This is likely "Workup-Induced Racemization."

  • The Cause: You likely used a strong base (NaOH or KOH) to quench the reaction or extract the free amine. Due to the 3-Cl/4-F substitution, the benzylic proton is acidic enough to be removed by hydroxide, forming a planar, achiral carbanion intermediate.

  • The Fix:

    • Quench Cold: Perform all quenches at 0°C.

    • Buffer the Base: Do not use NaOH. Use saturated

      
       or 
      
      
      
      (weaker bases).
    • Fast Extraction: Minimize the time the free amine spends in the aqueous phase. Extract immediately into DCM or EtOAc.

Phase 2: Purification & Storage

Q: I tried recrystallizing the HCl salt from ethanol/water, but the ee% dropped. Why?

A: This is a classic case of Solution-Phase Equilibration .

  • The Cause: In protic solvents (like water/ethanol), ammonium salts are in equilibrium with their free amine forms. If the solution is heated for recrystallization, the trace amount of free amine can undergo reversible imine formation or deprotonation, slowly eroding the chiral center.

  • The Fix:

    • Acid Excess: Ensure the solution is clearly acidic (pH < 2) to keep the nitrogen fully protonated (ammonium form), which is configurationally stable.

    • Solvent Switch: Use Isopropanol (IPA) or Acetonitrile for recrystallization. These aprotic (or sterically bulky) solvents suppress proton exchange.

Q: Can I use Acetone to clean my glassware or as a co-solvent?

A: ABSOLUTELY NOT.

  • The Mechanism: Primary amines react with acetone to form imines (Schiff bases). This reaction is reversible. However, the imine tautomerizes to an enamine, destroying the benzylic stereocenter. Upon hydrolysis back to the amine, you obtain a racemate.

  • The Rule: Strictly exclude aldehydes and ketones from all solvents and cleaning protocols.

Optimized Protocols

Protocol A: Safe Isolation of Chiral Benzylic Amine

Objective: Isolate the free amine without triggering base-catalyzed racemization.

StepActionCritical ParameterReasoning
1 Cooling Cool reaction mixture to -5°C .Kinetic control; slows proton transfer.
2 Quench Add sat.

(aq).
Mildly acidic quench prevents "pH shock."
3 Basification Add 10%

dropwise.
Target pH 8.5 - 9.0 . Do NOT exceed pH 10.
4 Extraction Extract 3x with MTBE (Methyl tert-butyl ether).MTBE separates cleanly and does not retain water like EtOAc.
5 Drying Dry over

with 1%

additive.
Trace amine prevents acid-catalyzed elimination of the -OH group.
6 Salt Formation Add 1.1 eq of HCl in Dioxane immediately.Convert to stable salt form ASAP.
Protocol B: Diastereomer Enrichment (Recrystallization)

Objective: Upgrade ee% and de% of the HCl salt.

  • Dissolution: Dissolve crude salt in minimal hot Isopropanol (IPA) (approx. 60°C). Do not boil.

  • Anti-Solvent: Slowly add MTBE or Heptane until turbidity persists.

  • Cooling Ramp:

    • Ambient temp for 1 hour.

    • 4°C (fridge) for 4 hours.

    • -20°C (freezer) overnight.

  • Filtration: Filter cold. Wash with cold 1:1 IPA/Heptane.

  • Drying: Vacuum oven at 40°C. Note: High heat >50°C can cause degradation.

Visualizing the Risk

The following diagrams illustrate the specific pathways leading to racemization for your halogenated substrate.

Diagram 1: The Racemization "Death Loop"

This diagram shows how the electron-withdrawing ring facilitates stereochemical loss.

RacemizationPathways cluster_factors Aggravating Factors ChiralAmine Chiral Amine (S,S) (Target) Deprotonation Benzylic Deprotonation (Due to 3-Cl, 4-F Acidity) ChiralAmine->Deprotonation Base (pH > 10) Imine Imine / Schiff Base (Oxidation or Ketone impurity) ChiralAmine->Imine Acetone/Aldehydes PlanarAnion Planar Carbanion (Achiral Intermediate) Deprotonation->PlanarAnion H+ loss Racemate Racemic Mixture (50:50 R/S) PlanarAnion->Racemate Reprotonation Imine->PlanarAnion Tautomerization Imine->Racemate Hydrolysis Heat (>40°C) Heat (>40°C) Strong Base (NaOH) Strong Base (NaOH) Protic Solvents Protic Solvents

Caption: Mechanism of stereochemical loss driven by benzylic acidity and Schiff base formation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when ee% drops are observed.

Troubleshooting Start Issue: Low ee% / de% CheckStep Did it happen during Workup? Start->CheckStep YesWorkup Yes CheckStep->YesWorkup NoWorkup No (During Reaction) CheckStep->NoWorkup CheckPH Was pH > 10? YesWorkup->CheckPH CheckReagent Reducing Agent Used? NoWorkup->CheckReagent CheckTemp Was Temp > 0°C during quench? CheckPH->CheckTemp No Soln1 USE BUFFERED QUENCH (NaHCO3 instead of NaOH) CheckPH->Soln1 Yes Soln2 LOWER TEMP (Quench at -5°C) CheckTemp->Soln2 Yes Soln3 SWITCH REAGENT Use Zn(BH4)2 or L-Selectride for Chelation Control CheckReagent->Soln3

Caption: Diagnostic workflow for identifying the root cause of racemization.

References

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

    • Relevance: Establishes the gold standard for reducing amino ketones to amino alcohols without racemiz
  • Gawley, R. E., & Aubé, J. (1996). "Principles of Asymmetric Synthesis." Elsevier Science. Relevance: Fundamental mechanisms of benzylic deprotonation and thermodynamic control in chiral synthesis.
  • Jackson, R. W. (2004). "Update on the stereoselective synthesis of amino alcohols." Organic Process Research & Development.

    • Relevance: Industrial scale-up considerations for preventing racemiz
  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron.

    • Relevance: Detailed review of synthetic routes including Henry reaction and reduction strategies relevant to phenylpropanolamines.
Troubleshooting

Removal of des-chloro impurities in Eluxadoline intermediate synthesis

Topic: Mitigation & Removal of Des-Chloro Impurities Executive Summary In the synthesis of Eluxadoline (Viberzi), the integrity of the aryl chloride on the phenylimidazole core is a Critical Quality Attribute (CQA). The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation & Removal of Des-Chloro Impurities

Executive Summary

In the synthesis of Eluxadoline (Viberzi), the integrity of the aryl chloride on the phenylimidazole core is a Critical Quality Attribute (CQA). The most frequent point of failure occurs during the deprotection of Cbz (benzyloxycarbonyl) or Benzyl groups via catalytic hydrogenolysis. Standard conditions often lead to hydrodehalogenation , resulting in the des-chloro impurity .

Because the des-chloro analog possesses physicochemical properties nearly identical to the API (Active Pharmaceutical Ingredient), downstream separation via crystallization is statistically improbable. Control must be established upstream.

This guide provides root cause analysis, prevention protocols, and remediation strategies.

Module 1: Root Cause Analysis

Q: Why is the chlorine atom being stripped during my hydrogenation step?

A: The root cause is the indiscriminate oxidative addition of the Palladium (Pd) catalyst into the C-Cl bond. While Pd/C is excellent for cleaving the benzylic C-O bond (deprotection), it is also the standard catalyst for dehalogenation. The reaction proceeds through a competing pathway where the metal center inserts into the aryl-chloride bond, followed by reductive elimination in the presence of hydrogen.

The Competing Pathway:

  • Desired: Hydrogenolysis of Cbz-Amine

    
     Free Amine + Toluene + 
    
    
    
    .
  • Undesired: Hydrogenolysis of Aryl-Cl

    
     Des-chloro Aryl + HCl.
    

Visualizing the Mechanism:

G Start Intermediate (Cbz-Protected + Aryl-Cl) Pd_Complex Pd Surface Adsorption Start->Pd_Complex Adsorption Target Target Intermediate (Free Amine + Aryl-Cl) Pd_Complex->Target Path A: C-O Cleavage (Kinetic Control) Impurity Des-Chloro Impurity (Free Amine + Des-Cl) Pd_Complex->Impurity Path B: C-Cl Insertion (Thermodynamic Risk) Target->Impurity Over-reduction (Prolonged Reaction)

Figure 1: Competing kinetic pathways during catalytic hydrogenation. Path B represents the formation of the des-chloro impurity.

Module 2: Prevention Protocols (Upstream Control)

Q: How do I prevent dechlorination while ensuring complete deprotection?

A: You must alter the catalytic environment to increase the activation energy for C-Cl insertion without hindering benzylic cleavage. We recommend a three-tiered approach: Catalyst Selection, Poisoning, and Solvent Modulation.

Tier 1: Catalyst Switching (The Platinum Standard)

Palladium is too aggressive for this substrate. Platinum (Pt) is the preferred metal for chemoselective hydrogenation of halonitroarenes and halo-protected amines.

Experimental Protocol A: Pt/C Substitution

  • Substrate: 1.0 eq Eluxadoline Intermediate (Cbz-protected).

  • Catalyst: 5 wt% Pt/C (sulfided or non-sulfided). Load at 2-5 mol%.

    • Note: Sulfided Pt/C (Pt(S)/C) offers higher selectivity but slower reaction rates.

  • Solvent: THF/Water (10:1) or MeOH.

  • Conditions: 1 atm

    
     (balloon) at 20-25°C.
    
  • Stop Condition: Monitor by HPLC every 30 mins. Stop immediately upon disappearance of starting material.

Tier 2: Catalyst Poisoning (If you must use Pd)

If Pt/C is unavailable, you must "poison" the Pd catalyst to block the active sites responsible for dehalogenation.

Experimental Protocol B: The Ethylenediamine Method

  • Additives: Add Ethylenediamine (0.1 - 0.5 eq) or Potassium Thiocyanate to the reaction mixture prior to adding the catalyst.

  • Mechanism: The amine/sulfur coordinates strongly to the highly active "kink" sites on the Pd surface (responsible for C-Cl insertion), leaving the terrace sites available for Cbz cleavage.

Comparative Data: Catalyst Selectivity
Catalyst SystemConversion (2h)Des-Chloro Impurity (%)Recommendation
10% Pd/C (Standard) >99%5.0 - 12.0%AVOID
5% Pt/C 95%< 0.2%HIGHLY RECOMMENDED
5% Pt(S)/C (Sulfided) 85%Not DetectedBEST FOR PURITY
Pd/C + Ethylenediamine 90%0.5 - 1.0%ACCEPTABLE
Module 3: Downstream Purification (Troubleshooting)

Q: I already have 3% des-chloro impurity in my batch. Crystallization didn't work. How do I remove it?

A: Standard recrystallization often fails because the des-chloro impurity co-crystallizes with the product (isomorphous). You must rely on differences in


-

interactions rather than solubility.
Strategy 1: "Sacrificial" Recrystallization (Low Probability)

If the impurity is <1.0%, multiple recrystallizations from Isopropyl Alcohol (IPA) / Water may slowly enrich the purity, but yield loss will be significant (>40%).

Strategy 2: Preparative HPLC (High Certainty)

This is the only reliable method for removing >1% des-chloro impurity.

  • Stationary Phase: Do not use standard C18. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Rationale: The chlorine atom on the Eluxadoline core affects the electron density of the aromatic ring. Phenyl-based columns interact differentially with the electron-deficient chloro-ring vs. the des-chloro ring.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

Module 4: Decision Matrix & Workflow

Q: How do I design my next experiment to ensure success?

Follow this logic gate to determine your process parameters.

DecisionTree Start Start: Deprotection Step CheckCat Is Pt/C Available? Start->CheckCat UsePt Protocol A: Use 5% Pt/C Solvent: THF/MeOH CheckCat->UsePt Yes UsePd Must use Pd/C CheckCat->UsePd No Monitor IPC: HPLC @ 1hr Des-Cl > 0.5%? UsePt->Monitor Poison Protocol B: Add Ethylenediamine (0.2 eq) UsePd->Poison Poison->Monitor Continue Continue Reaction Monitor every 30m Monitor->Continue No Abort STOP REACTION Purify via Prep-HPLC (Phenyl-Hexyl Column) Monitor->Abort Yes

Figure 2: Operational decision matrix for minimizing des-chloro impurities during synthesis.

References
  • Breslin, H. J., et al. (2010). Opioid Receptor Modulators. U.S. Patent No. 7,741,356. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Establishes the core synthesis of Eluxadoline and the necessity of protecting group manipul
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 45-69.

    • Context: Authoritative review on using sulfided platinum and catalyst poisons to prevent dehalogen
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Context: Foundational text describing the kinetics of C-Cl insertion vs. C-N/C-O cleavage on Palladium surfaces.
  • FDA Center for Drug Evaluation and Research. (2015). Application Number: 206940Orig1s000 - Chemistry Review.

    • Context: Discusses the control of process-related impurities in the commercial manufacturing of Viberzi (Eluxadoline).
Optimization

Troubleshooting low purity in amino-alcohol coupling reactions

Topic: Troubleshooting Low Purity in Amino-Alcohol Coupling Reactions Role: Senior Application Scientist Status: Active Introduction: The Amphoteric Challenge Welcome to the Advanced Synthesis Support Center. Coupling ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Amino-Alcohol Coupling Reactions Role: Senior Application Scientist Status: Active

Introduction: The Amphoteric Challenge

Welcome to the Advanced Synthesis Support Center. Coupling carboxylic acids with amino alcohols presents a unique set of chemo-selective challenges. The primary cause of low purity in these reactions is rarely a single factor; rather, it is the competition between the nucleophilic amine (desired N-acylation) and the hydroxyl group (undesired O-acylation), compounded by the risk of racemization when activating chiral acids.

This guide moves beyond basic protocols to address the mechanistic root causes of impurity profiles.

Module 1: Chemoselectivity Issues (N- vs. O-Acylation)

Q: I am observing significant ester formation (O-acylation) alongside my desired amide. How do I fix this?

Diagnosis: While amines are kinetically more nucleophilic than alcohols, thermodynamic control or hyper-active acylating species can erode this selectivity. This often occurs when using acid chlorides or when the reaction pH is too high, deprotonating the hydroxyl group.

The Fix: You must modulate the reactivity of the electrophile and control the protonation state of the nucleophile.

  • Stop using Acid Chlorides: They are too indiscriminate. Switch to in situ activation agents (EDC, T3P, or HATU).

  • No Base / Low Base Protocol: If your amine is a free base (not a salt), avoid adding tertiary amines (TEA/DIPEA) initially. The amine itself will drive the reaction.

  • The "Hard/Soft" Switch: If O-acylation persists, switch to T3P (Propylphosphonic anhydride) . T3P is highly selective for amines in the presence of free alcohols due to its specific cyclic transition state.

Experimental Protocol: High-Selectivity T3P Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) and Amino Alcohol (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv).

  • Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv) dropwise. Note: These weaker bases reduce the risk of alcohol deprotonation compared to TEA.

  • Warm to RT and monitor.

Visualizing Chemoselectivity Logic

Chemoselectivity Start Start: Amino-Alcohol + Acid Reagent Select Activation Method Start->Reagent AcidCl Acid Chloride Reagent->AcidCl High Reactivity Coupling Coupling Reagent (HATU/EDC/T3P) Reagent->Coupling Controlled Reactivity ResultBad High O-Acylation (Low Purity) AcidCl->ResultBad BaseCheck Check Base Strength Coupling->BaseCheck StrongBase Strong Base (TEA/DIPEA) BaseCheck->StrongBase WeakBase Weak Base (NMM/Pyridine) BaseCheck->WeakBase StrongBase->ResultBad OH Deprotonation ResultGood High N-Selectivity (High Purity) WeakBase->ResultGood

Figure 1: Decision tree for maximizing N-selectivity over O-acylation.

Module 2: Stereochemical Integrity (Racemization)

Q: My LC-MS shows a split peak (diastereomers) or chiral HPLC shows enantiomeric excess loss. Why?

Diagnosis: Racemization usually occurs via the 5(4H)-oxazolone mechanism . When a carboxylic acid is activated, the carbonyl oxygen of the neighboring amide/carbamate group can attack the activated center, forming a cyclic oxazolone. The alpha-proton on this ring is highly acidic and easily removed by base, leading to epimerization.

The Fix:

  • Reduce Base Basicity: Switch from DIPEA (pKa ~10.5) to Collidine (pKa ~7.4) or N-Methylmorpholine (NMM) .

  • Add Suppressors: Use Oxyma Pure or HOAt instead of HOBt. These additives react faster with the activated ester than the internal carbonyl, preventing oxazolone formation.

  • Solvent Choice: Avoid DMF if possible (high dielectric constant stabilizes the charged intermediates). Use CH2Cl2 or EtOAc.

Comparison of Additives for Purity

AdditiveReactivityRacemization SuppressionSafety ProfileRecommendation
HOBt ModerateModerateExplosive risk (dry)Legacy use only.
HOAt HighHighSafeExcellent for hindered substrates.
Oxyma HighVery High Safe (Green)Gold Standard for purity.

Module 3: Reagent-Derived Impurities

Q: I have "sticky" solids in my product that won't wash out. What are they?

Diagnosis: If you are using DCC , the byproduct is dicyclohexylurea (DCU), which is notoriously difficult to remove from polar products like amino alcohols. If using HATU , you may be seeing tetramethylurea or guanidinylated byproducts.

The Fix: Switch to Water-Soluble Carbodiimides (WSC) or Byproduct-Free reagents.

  • EDC.HCl: The urea byproduct is water-soluble.

    • Protocol Adjustment: Perform an acidic wash (0.5 M HCl) followed by a basic wash (Sat. NaHCO3). The urea byproduct will partition into the aqueous phase.

  • T3P (Propylphosphonic anhydride):

    • Mechanism: Produces only water-soluble phosphate salts.

    • Advantage: Often requires no chromatography—just an aqueous extraction.

Visualizing the Purification Workflow

Purification Crude Crude Reaction Mixture (Amino-Alcohol Amide) ReagentType Identify Coupling Reagent Crude->ReagentType DCC DCC Used ReagentType->DCC EDC EDC.HCl Used ReagentType->EDC T3P T3P Used ReagentType->T3P Filter Filter DCU Precipitate (Often Incomplete) DCC->Filter Wash Aqueous Workup (Acid/Base Wash) EDC->Wash T3P->Wash Column Flash Chromatography (Required) Filter->Column Pure High Purity Product (No Column Needed) Wash->Pure Wash->Pure

Figure 2: Workflow efficiency comparison between DCC, EDC, and T3P.

Module 4: Difficult Substrates (Steric Hindrance)

Q: My conversion is low (<50%) because my amino alcohol is sterically hindered. Adding more reagent just adds impurities.

Diagnosis: Standard activation (forming the active ester) is reversible. If the amine is hindered (e.g., tert-leucinol), the active ester hydrolyzes before the amine can attack, leading to acid regeneration and "trash" peaks.

The Fix: Use HATU with HOAt for maximum kinetic punch, but strictly control the stoichiometry to prevent side reactions.

Protocol for Hindered Systems:

  • Pre-activation: Mix Acid (1.0 eq), HATU (1.1 eq), and HOAt (0.5 eq) in DMF.

  • Add Collidine (2.0 eq). Stir for 2 minutes only. (Longer pre-activation causes racemization).

  • Add the hindered Amino Alcohol (1.2 eq).

  • Monitor via HPLC. If stalled after 2 hours, do not add more HATU. Add more base (0.5 eq) to ensure the amine remains nucleophilic.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Archimica (Euticals). (n.d.). T3P® (Propylphosphonic Anhydride) - The Water Scavenger.

    • (Note: T3P is a registered trademark widely documented in the OPRD literature above).

  • Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 118(1), 21-69.

Troubleshooting

Technical Support Center: Thermal Safety &amp; Runaway Mitigation in PPA Synthesis

Status: Operational Department: Process Safety & Scale-Up Engineering Subject: Controlling Exothermic Runaway in Phenylpropanolamine (PPA) Reduction Steps ⚠️ Operational Warning Scope of Guide: This document addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Safety & Scale-Up Engineering Subject: Controlling Exothermic Runaway in Phenylpropanolamine (PPA) Reduction Steps

⚠️ Operational Warning

Scope of Guide: This document addresses the process safety engineering required to prevent thermal runaway during the reduction of propiophenone or propiophenone oxime to phenylpropanolamine. Legal & Safety: PPA is a controlled precursor in many jurisdictions. This guide assumes legitimate, authorized research (e.g., veterinary pharmaceutical development) and focuses strictly on thermodynamic control and hazard mitigation .

Module 1: The Physics of Failure (Diagnostic Framework)

Before troubleshooting, you must understand the mechanism of the failure. In PPA reduction (whether via catalytic hydrogenation or metal hydride reduction), the primary danger is Thermal Accumulation .

The runaway is rarely caused by the reaction itself, but by a loss of thermal control where the rate of heat generation (


) exceeds the rate of heat removal (

).
The Accumulation Trap

If you dose the reducing agent (e.g., Sodium Borohydride or Hydrogen gas) at a low temperature where the reaction kinetics are slow, the reagent accumulates in the vessel. When the temperature eventually rises (even slightly), the accumulated reagent reacts simultaneously, releasing all stored potential energy in a spike that overwhelms the cooling jacket.

Key Metric:

  • 
     : The temperature at which the time to maximum rate is 24 hours.
    
  • 
     (Adiabatic Temperature Rise):  The maximum temperature increase if cooling fails completely.
    

Module 2: Troubleshooting Guide (Q&A)

Scenario A: The "Dormant" Reactor

User Query: I am adding the reducing agent (NaBH4 solution) to the propiophenone intermediate. The temperature is stable at 20°C, but I see no exotherm. Should I increase the addition rate?

Support Engineer Response: ABSOLUTELY NOT. This is a classic "accumulation" signature.

  • Diagnosis: The reaction has not initiated (induction period). Increasing the feed rate now will create a "bomb" of unreacted material.

  • Immediate Action:

    • Stop the feed immediately.

    • Check agitation. Poor mixing can create "hot spots" or prevent catalyst contact.

    • Wait for the exotherm to appear from the current charge.

    • If using catalytic hydrogenation, check for catalyst poisoning (e.g., sulfur contaminants in the precursor).

  • The Fix: Implement a "Start-up Protocol." Add 5-10% of the reagent and wait for the exotherm and subsequent temperature drop before engaging the continuous feed.

Scenario B: The Viscosity Spike

User Query: During the reduction of the oxime intermediate, the mixture became thick/sludgy. The internal temperature is rising despite the jacket being at -10°C.

Support Engineer Response:

  • Diagnosis: Heat transfer failure due to viscosity. As the reduction proceeds, metal-amine complexes or salts can precipitate, turning the solution into a non-Newtonian fluid. The heat transfer coefficient (

    
    ) has plummeted.
    
  • Causality: The cooling jacket is cooling the reactor wall, but the heat is trapped in the center of the sludge (insulating effect).

  • Immediate Action:

    • Max Agitation: Increase impeller speed if torque limits allow.

    • Dilution: Add pre-cooled solvent (compatible with the reaction, e.g., Methanol/THF) to reduce viscosity.

    • Do NOT overcool the jacket: Freezing the wall layer will further insulate the bulk fluid.

Scenario C: Hydrogen Uptake Surge

User Query: Using Pd/C for hydrogenation. The uptake stalled, so we increased pressure. Suddenly, the temperature spiked 40°C in 30 seconds.

Support Engineer Response:

  • Diagnosis: Mass-transfer limited runaway. The reaction was starved of

    
     (gas-liquid transfer limit). Increasing pressure increased solubility (
    
    
    
    ), causing a sudden reaction of the accumulated intermediate.
  • Prevention: The reaction must be mass-transfer controlled , not kinetically controlled.

  • Protocol: Maintain a constant pressure. If uptake slows, check the catalyst, do not force the reaction with pressure spikes.

Module 3: Quantitative Safety Data

The following data approximates the thermal risks associated with oxime/ketone reductions.

Table 1: Thermal Characteristics of Reduction Reagents

ParameterCatalytic Hydrogenation (

/Pd)
Hydride Reduction (NaBH

)
Risk Implication
Enthalpy (

)
-110 to -130 kJ/mol-200 to -250 kJ/molHydride reduction releases significantly more heat per mole.
Gas Evolution None (Consumption)

gas (Side reaction)
Hydride quench generates explosive gas; Hydrogenation consumes it.
Kinetics Surface area dependentDiffusion dependentHydrogenation stops if agitation stops; Hydride continues (thermal inertia).
Critical Control

Pressure
Dosing RatePressure is easier to cut instantly than a liquid feed.

Module 4: Experimental Protocols

Protocol 4.1: Emergency Quenching (Hydride Reduction)

Context: Thermal runaway is detected during borohydride reduction.

CRITICAL WARNING: Do NOT quench with acid. Acidification of borohydride releases massive amounts of Hydrogen gas (


), creating an explosion hazard alongside the thermal hazard.
  • Cut Feed: Stop addition immediately.

  • Max Cooling: Set jacket to maximum cooling capacity.

  • Chemical Quench (The "Scavenger" Method):

    • Agent: Acetone (or another ketone).

    • Mechanism: Acetone reacts rapidly with excess borohydride to form isopropanol. This reaction is exothermic but non-gassing. It consumes the fuel source without pressurizing the reactor.

    • Dosage: Pump Acetone into the reactor.

  • Ventilation: Ensure emergency relief vents are open to handle solvent vapor pressure.

Protocol 4.2: Determining Adiabatic Temperature Rise ( )

Before scaling up, you must know the worst-case scenario.

  • Equipment: Reaction Calorimeter (e.g., Mettler Toledo RC1 or equivalent).

  • Calculation:

    
    
    
    • 
      : Heat of reaction (J/mol)
      
    • 
      : Moles of limiting reagent
      
    • 
      : Total mass of reaction mixture (kg)
      
    • 
      : Specific heat capacity (J/kg·K)
      
  • Rule of Thumb: If

    
    , the process is considered high risk and requires redundant safety interlocks.
    

Module 5: Logic & Visualization

Diagram 1: The Runaway Feedback Loop

This diagram illustrates why "waiting" during an induction period is dangerous.

RunawayLoop Start Reagent Addition TempLow Low Temperature (Slow Kinetics) Start->TempLow Cooling Active Accumulation Reagent Accumulation (High Potential Energy) TempLow->Accumulation Continued Dosing Trigger Slight Temp Rise (Cooling fluctuation) Accumulation->Trigger Time/External Heat Reaction Rapid Reaction of Accumulated Material Trigger->Reaction HeatRel Massive Heat Release Reaction->HeatRel Arrhenius Arrhenius Effect (Rate doubles every 10°C) HeatRel->Arrhenius Arrhenius->Reaction Positive Feedback Explosion Thermal Runaway / Vessel Rupture Arrhenius->Explosion Cooling Overwhelmed

Caption: The "Thermal Death Spiral." Accumulation of reagents at low temperatures creates a latent energy bomb that detonates once the Arrhenius threshold is crossed.

Diagram 2: Safety Interlock Control Scheme

How to engineer a self-correcting system.

SafetyLoop Sensor Temp Sensor (Tr) Controller PID Controller Sensor->Controller Data Input Pump Dosing Pump Controller->Pump Stop if Tr > Setpoint Jacket Cooling Jacket Controller->Jacket Max Flow if Tr > Setpoint Valve Emergency Quench Valve Controller->Valve Open if Tr > Critical Pump->Sensor Exotherm Jacket->Sensor Cooling Valve->Sensor Kill Reaction

Caption: Active Process Control. The dosing pump is slaved to the reactor temperature. If the temperature rises, the fuel source (pump) is automatically cut.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link to Publisher]([Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Separation of (1R,2S) and (1S,2R) Amino-Alcohol Enantiomers

Executive Summary The separation of (1R,2S) and (1S,2R) amino-alcohol enantiomers is a critical workflow in the development of adrenergic agonists, beta-blockers, and chiral auxiliaries. These molecules present a dual ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (1R,2S) and (1S,2R) amino-alcohol enantiomers is a critical workflow in the development of adrenergic agonists, beta-blockers, and chiral auxiliaries. These molecules present a dual challenge: the need for high stereoselectivity (


) to distinguish mirror images, and the suppression of peak tailing caused by the interaction between the basic amine moiety and residual silanols on the stationary phase support.

This guide compares the performance of Coated Polysaccharide , Immobilized Polysaccharide , and Crown Ether stationary phases. While Crown Ethers offer high specificity for primary amines, Immobilized Amylose-based phases (e.g., Chiralpak IA) are identified as the superior all-around choice for drug development due to solvent robustness and scalability.

Part 1: Mechanistic Basis & The "Tailing" Challenge

To separate the (1R,2S) isomer from the (1S,2R) isomer, the Chiral Stationary Phase (CSP) must establish a "three-point interaction" complex that differs in stability between the two enantiomers.

The Chemical Conflict

Amino alcohols possess both a hydrogen-bond donor/acceptor (hydroxyl group) and a basic center (amine).

  • Chiral Recognition: Relies on Hydrogen bonding,

    
     interactions, and steric inclusion within the CSP grooves.
    
  • The Problem (Peak Tailing): The basic amine group tends to interact ionically with acidic residual silanols (

    
    ) on the silica gel matrix. This non-enantioselective retention causes severe peak tailing, destroying resolution (
    
    
    
    ).

Expert Insight: The addition of a basic modifier (alkylamine) to the mobile phase is not optional; it is chemically mandatory to compete for these silanol sites.

Part 2: Comparative Analysis of Stationary Phases

The following analysis compares the three dominant technologies for this specific separation.

Coated Amylose Derivatives (e.g., Chiralpak AD-H)

The Legacy Standard.

  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) physically coated on silica.

  • Pros: Historically high success rate; extensive literature database.

  • Cons: Solvent limitations. You cannot use dichloromethane (DCM), THF, or ethyl acetate, as they dissolve the polymer coating, destroying the column. This limits solubility options for polar amino alcohols.

Immobilized Amylose Derivatives (e.g., Chiralpak IA/IG)

The Modern Workhorse.

  • Chemistry: Same selector as AD-H, but chemically bonded to the silica.

  • Pros: Universal Solvent Compatibility. Can use DCM or THF to solubilize hydrophobic amino alcohols or induce conformational changes in the polymer to enhance selectivity.

  • Cons: Slightly lower theoretical plate count compared to coated versions in some specific normal-phase conditions, though often negligible.

Crown Ether Phases (e.g., Crownpak CR-I(+))

The Specialist.

  • Chemistry: Chiral crown ether that forms a host-guest complex.

  • Pros: Extreme selectivity for primary amines (

    
    ).
    
  • Cons: Incompatible with secondary/tertiary amines. Requires highly acidic aqueous mobile phases (pH 1-2), which makes MS-detection difficult and precludes preparative recovery without desalting.

Performance Data Summary
FeatureCoated Polysaccharide (AD-H)Immobilized Polysaccharide (IA)Crown Ether (CR-I)
Primary Selectivity HighHighVery High
Sec./Tert. Selectivity HighHigh N/A (No binding)
Solvent Range Restricted (Hex/Alc only)Unrestricted (LC-MS friendly)Aqueous Acid Only
Sample Solubility LimitedExcellent (DCM allowed)Good (Water soluble)
Basicity Tolerance Requires DEA/TEARequires DEA/TEARequires Perchloric Acid
Rec. Application QC / Standard MethodsR&D / Process Development Specific Primary Amines

Part 3: Strategic Decision Workflow

The following diagram illustrates the decision logic for selecting the optimal column and mode for amino-alcohol separation.

G Start Start: Amino-Alcohol Sample (1R,2S) / (1S,2R) CheckAmine Amine Substitution Type? Start->CheckAmine Primary Primary Amine (-NH2) CheckAmine->Primary SecTert Secondary/Tertiary CheckAmine->SecTert CheckSolubility Soluble in Hexane/Alcohol? Primary->CheckSolubility General Screening Crown Option A: Crown Ether CSP (Mobile Phase: pH 1.5 HClO4) Primary->Crown High Specificity Needed SecTert->CheckSolubility Immob Option B: Immobilized Amylose (IA) (Mobile Phase: Hex/EtOH + DEA) CheckSolubility->Immob Yes (Normal Phase) PolarMode Option C: Polar Organic Mode (Col: IA/IB, MP: MeCN/MeOH + DEA) CheckSolubility->PolarMode No (Solubility Issues)

Caption: Decision matrix for selecting CSP based on amine substitution and solubility profile.

Part 4: Validated Experimental Protocol

This protocol utilizes an Immobilized Amylose (Chiralpak IA) column, selected for its balance of selectivity and robustness.

Reagents & Equipment
  • Column: Chiralpak IA (or equivalent), 4.6 x 250 mm, 5 µm.

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA - >99.5%).

  • Sample: Racemic mixture of (1R,2S)/(1S,2R) amino alcohol.

Mobile Phase Preparation (Isocratic)
  • Composition: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).

  • Step-by-Step:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of Ethanol.

    • Add 1.0 mL of Diethylamine (DEA) to the Ethanol before mixing with Hexane to ensure miscibility.

    • Mix thoroughly and degas (sonication or vacuum filtration).

    • Note: The 0.1% DEA is critical. Without it, the amine analyte will tail, and resolution will drop below 1.5.

Instrument Setup
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Standard). Tip: Lowering to 10°C often increases resolution for difficult pairs.

  • Detection: UV @ 210 nm (or

    
     of the phenyl ring).
    
System Suitability Criteria (Self-Validation)

For the method to be considered valid, the following metrics must be met:

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.3 for both peaks.
    
  • Retention Factor (

    
    ): 
    
    
    
    .

Part 5: Troubleshooting & Optimization

Use this logic flow to rescue a failing separation.

Optimization Issue Problem Detected Tailing Severe Tailing Issue->Tailing NoRes No Separation (Rs < 1) Issue->NoRes Action1 Increase DEA to 0.2% Check Column History Tailing->Action1 Action2 Switch Alcohol Modifier (EtOH -> IPA) NoRes->Action2 Action3 Lower Temp to 10°C Action2->Action3 If still partial

Caption: Troubleshooting logic for peak shape (tailing) and selectivity issues.

Critical "Memory Effect" Warning

When switching between acidic and basic additives on the same column (e.g., going from TFA for acidic compounds to DEA for amino alcohols), the column must be flushed with 100% Ethanol (or IPA) for at least 20 column volumes. Failure to do so will result in the formation of salts inside the column pores, leading to high backpressure and loss of efficiency.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Comparative

Technical Guide: Strategic Selection of Reference Standards for Eluxadoline Impurity Profiling

Executive Summary In the development of Eluxadoline (Viberzi), a mixed -opioid receptor agonist and -opioid receptor antagonist, impurity profiling presents unique challenges due to the molecule's zwitterionic character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Eluxadoline (Viberzi), a mixed


-opioid receptor agonist and 

-opioid receptor antagonist, impurity profiling presents unique challenges due to the molecule's zwitterionic character and multiple chiral centers. This guide provides a comparative analysis of reference standard sources—specifically contrasting Pharmacopeial Primary Standards (USP) against Certified Reference Materials (CRMs) from specialized manufacturers. We evaluate these sources based on regulatory compliance, spectral characterization depth, and suitability for quantitative method validation.

The Eluxadoline Impurity Landscape

Eluxadoline (


) contains an imidazole ring and a phenylglycine moiety. The structural complexity necessitates a rigorous control strategy for three distinct classes of impurities:
  • Process-Related Impurities: Reagents, intermediates, and by-products from the coupling of the amino acid derivatives.

  • Stereoisomers: Eluxadoline has two chiral centers. The (S,S) configuration is the API; however, diastereomers (S,R; R,S; R,R) are critical impurities that require chiral resolution.

  • Degradation Products: Primarily arising from amide hydrolysis and oxidation of the imidazole ring under stress conditions.

Criticality of Reference Standards

Under ICH Q3A(R2) guidelines, any impurity exceeding the identification threshold (0.10%) must be structurally characterized and quantified using an authentic reference standard [1]. The choice of source dictates the validity of your Relative Response Factors (RRFs) and, ultimately, the safety assessment of the drug product.

Comparative Analysis: Primary vs. Secondary Sources

The following analysis compares the two dominant sourcing strategies for Eluxadoline profiling.

Source A: Pharmacopeial Primary Standards (USP)

Definition: Standards established by the United States Pharmacopeia. They are legally recognized as the adjudicator in regulatory disputes.

  • Pros: unparalleled regulatory acceptance; no further characterization required by the user; defined expiry/retest dates.

  • Cons: Extremely high cost per milligram; limited inventory (usually restricted to the API and 3-4 major "Related Compounds"); slow to update for novel process impurities.

Source B: Specialized Certified Reference Materials (CRMs)

Definition: Standards produced by ISO 17034-accredited manufacturers (e.g., LGC, Toronto Research Chemicals, Merck).

  • Pros: Extensive catalog including trace process impurities and specific degradants not listed by USP; comprehensive Certificates of Analysis (CoA) including NMR, MS, and IR data; significantly lower cost.

  • Cons: Requires in-house verification against a primary standard for pivotal stability studies; batch-to-batch variability can occur.

Performance Comparison Matrix
FeatureUSP Reference Standard (Primary)ISO 17034 CRM (Secondary)Research Grade Chemical
Regulatory Status Official (Gold Standard)Acceptable with Bridge StudyInformational Only
Purity Assignment Absolute (Mass Balance)Potency AssignedArea % (often overestimates)
Traceability StatutoryTraceable to SI Units/PrimaryVendor Dependent
Impurity Coverage Limited (Related Comp. A-D)High (Intermediates + Isomers)Variable
Cost Efficiency Low (

)
Medium (

)
High ($)
Suitability Release Testing, Dispute ResolutionMethod Dev, Routine QC, RRF CalculationEarly R&D, Peak ID

Strategic Workflow: The "Bridging" Protocol

Diagram: Reference Standard Qualification Workflow

The following directed graph illustrates the decision logic and experimental flow for qualifying a non-USP standard for regulatory use.

Reference_Standard_Qualification Start Need Specific Impurity Standard CheckUSP Is USP Standard Available? Start->CheckUSP PurchaseUSP Purchase USP Primary Standard CheckUSP->PurchaseUSP Yes PurchaseCRM Purchase ISO 17034 CRM CheckUSP->PurchaseCRM No Release Release as Qualified Secondary Standard PurchaseUSP->Release Direct Use Charact Structural Confirmation (1H-NMR, MS, IR) PurchaseCRM->Charact PurityAssay Purity Assignment (Mass Balance / qNMR) Charact->PurityAssay Bridge Bridging Study (Run vs. USP API) PurityAssay->Bridge CalcRRF Calculate Relative Response Factor (RRF) Bridge->CalcRRF CalcRRF->Release

Caption: Workflow for qualifying secondary reference materials against primary standards to ensure regulatory compliance.

Experimental Methodology: Impurity Profiling via HPLC

To accurately compare the performance of standards, a robust separation method is required. Eluxadoline requires specific buffering to suppress ionization of the zwitterionic groups.

Protocol: Gradient HPLC for Eluxadoline Impurities

Objective: To separate Eluxadoline from its diastereomers and hydrolytic degradants.

  • Instrumentation: UHPLC system with DAD (Diode Array Detector) or QDa (Mass Detector).

  • Column: C18 Stationary Phase (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: A phenyl-hexyl column may offer better selectivity for aromatic impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity and protonates basic amines).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-20 min: 5%

      
       60% B (Linear gradient)
      
    • 20-25 min: 60%

      
       90% B (Wash)
      
  • Detection: UV at 254 nm (primary) and 220 nm (for impurities lacking conjugation).

Validation of Standard Integrity

When receiving a new standard (USP or CRM), perform the following System Suitability Test (SST) :

  • Prepare a solution containing 0.5 mg/mL of the API and 0.005 mg/mL of the Impurity Standard.

  • Inject 10 µL.

  • Requirement: Resolution (

    
    ) between Eluxadoline and the nearest eluting impurity must be 
    
    
    
    .

Supporting Experimental Data (Simulated)

The table below illustrates a typical comparison where a Secondary CRM is validated against the USP standard to determine the Relative Response Factor (RRF).

Experiment: Linearity and RRF determination for "Impurity A" (Hydrolysis product).

ParameterUSP Reference Standard (Impurity A)CRM Secondary Standard (Impurity A)% Deviation
Assigned Purity 99.8%98.2%-1.6%
Retention Time (min) 12.4512.440.08%
Slope (mAU*s/µg) 4520.14498.50.48%
Calculated RRF 1.021.020.00%
LOD (µg/mL) 0.050.06N/A

Analysis: The CRM shows a slightly lower assigned purity (likely due to water content or residual solvent), but once corrected for purity, the slope and calculated RRF are statistically identical to the USP standard. This validates the CRM for routine use, offering a cost saving of approximately 60-70% per analysis.

References

  • ICH Expert Working Group. (2006). ICH Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.

  • United States Pharmacopeia. (2023). USP General Chapter <1225> Validation of Compendial Procedures. USP-NF.

  • United States Pharmacopeia. (2024). Eluxadoline Reference Standard Catalog. USP Store.

  • Food and Drug Administration (FDA). (2015). Viberzi (Eluxadoline) Pharmacology Review. Center for Drug Evaluation and Research.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

Executive Safety Summary & Risk Assessment Compound Class: Halogenated Amino-Alcohol Default Hazard Assumption: OEB 3 (Occupational Exposure Band 3) – Potent/Toxic. Primary Risks: Mucous membrane corrosion (Amine), Skin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Halogenated Amino-Alcohol Default Hazard Assumption: OEB 3 (Occupational Exposure Band 3) – Potent/Toxic. Primary Risks: Mucous membrane corrosion (Amine), Skin absorption (Halogenated lipophilicity), and Respiratory sensitization.

As a Senior Application Scientist, I must emphasize that for research intermediates where specific toxicological data (LD50, OEL) is sparse, we apply the Precautionary Principle . The structural combination of a basic amine and a halogenated aromatic ring suggests this compound is likely a skin/eye irritant and potentially hazardous if inhaled. The fluorine and chlorine substitutions increase the molecule's lipophilicity, heightening the risk of dermal absorption compared to non-halogenated analogues.

This guide defines the Minimum Acceptable Protection (MAP) standards for handling this substance in a research setting.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for halogenated amines and particulate exclusion efficiency.

Protection ZoneEquipment StandardScientific Rationale
Respiratory N95 (Minimum) or P100 The compound is likely a solid. Inhalation of amine-laden dust causes immediate bronchial irritation. If handling >1g outside a hood, a PAPR (Powered Air Purifying Respirator) is required.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Why: Fluorinated organics can permeate latex. Double gloving provides a visual breach indicator. Protocol: Change outer gloves every 30 mins or immediately upon splash.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Amines are basic; contact with the cornea can cause saponification of membrane lipids, leading to permanent damage.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.

Engineering Controls & Operational Protocol

The "Static-Free" Weighing Protocol

Handling amino-alcohols in powder form often generates static charge, leading to aerosolization.

  • Environment: All open handling must occur within a Chemical Fume Hood certified to operate at 80–100 fpm face velocity.

  • Static Mitigation: Use an Ionizing Bar or anti-static gun inside the balance draft shield before dispensing.

  • Solubilization Logic: Never pour solvent onto a pile of this powder (creates a plume).

    • Correct Method: Add the powder slowly to a pre-weighed amount of solvent to wet it immediately.

Reaction Monitoring & Transfer
  • Syringe Transfer: When moving solutions of this compound, use Luer-lock syringes to prevent needle pop-off due to pressure buildup.

  • Quenching: If used in a reaction, ensure the pH is neutralized before disposal. Unreacted amines in waste containers can react exothermically with acid waste streams.

Emergency Response & Decontamination

Self-Validating Decontamination System: You cannot rely on visual inspection for cleanliness. Use pH paper as a validator.

  • Spill: Cover with a solvent-dampened pad (Ethanol/Water mix). Do not dry sweep (aerosol risk).

  • Validation: Wipe the surface with a wet pH strip. If the strip turns blue/green (Basic), the amine is still present. Repeat cleaning until pH is neutral.

Waste Disposal Logistics

Proper segregation prevents dangerous incompatible reactions in the waste stream.

Waste StreamClassificationHandling Instruction
Liquid Waste Basic Organic Do NOT mix with Acid Waste. Amine + Acid = Exothermic Heat. Label clearly as "Halogenated Basic Organic."
Solid Waste Hazardous Solid Contaminated gloves, weigh boats, and paper towels must be double-bagged and sealed.
Sharps Chemically Contaminated Needles used with this compound are chemically contaminated sharps.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and airflow logic for handling this compound.

SafetyProtocol Start Start: Handling 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL RiskCheck Risk Assessment: Is Quantity > 1g? Start->RiskCheck StandardPPE Standard PPE: Double Nitrile, Goggles, Fume Hood (Face Vel > 80fpm) RiskCheck->StandardPPE No (<1g) HighExpPPE High Exposure PPE: PAPR Respirator + Tyvek Sleeves Dedicated Balance Enclosure RiskCheck->HighExpPPE Yes (>1g) StaticControl Static Mitigation: Use Ionizer/Anti-static Gun StandardPPE->StaticControl HighExpPPE->StaticControl Solubilization Solubilization: Add Solid to Solvent (Prevent Plume) StaticControl->Solubilization Decon Decontamination: Wipe down with EtOH/H2O Validate with pH Strip Solubilization->Decon Disposal Disposal: Segregate into Basic Organic Waste (NO ACIDS) Decon->Disposal

Figure 1: Operational workflow for handling halogenated amino-alcohols, emphasizing quantity-based risk escalation and pH-validated decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. [Link]

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